molecular formula C10H10N2 B2438563 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 144800-68-0

2-Amino-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B2438563
CAS No.: 144800-68-0
M. Wt: 158.204
InChI Key: NLFJADHOLXACJJ-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydro-1H-indene-2-carbonitrile (CAS 144800-68-0) is a high-purity chemical building block featuring the rigid, planar indane (dihydro-1H-indene) scaffold, a structure of significant interest in medicinal chemistry and advanced organic synthesis . This compound has a molecular formula of C 10 H 10 N 2 and a molecular weight of 158.20 g/mol . The molecule is characterized by the presence of both an amino (-NH 2 ) and a nitrile (-C#N) functional group on the same central carbon of the five-membered ring, making it a versatile and synthetically valuable intermediate . The primary research value of this compound lies in its application as a key precursor for the synthesis of more complex molecular architectures. The nitrile group can be readily converted into other functionalities, such as carboxamides or carboxylic acids, while the amino group facilitates the formation of amides or ureas, allowing for rapid diversification of the core structure . This makes it particularly valuable in constructing compound libraries for drug discovery. The indane scaffold is prevalent in a variety of bioactive molecules and is investigated for its potential in cancer therapeutics, as derivatives of the 2,3-dihydro-1H-indene core have been identified as active compounds in anticancer research . From a synthetic chemistry perspective, the strategic placement of functional groups on this scaffold presents unique opportunities and challenges. The molecule serves as an excellent template for studying cyclization reactions and for the development of novel heterocyclic compounds. Researchers can leverage this building block to create fused-ring systems or to introduce the indane core into larger, more complex molecules aimed at interacting with specific biological targets . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals in a controlled laboratory setting. For specific storage and handling information, please refer to the associated safety data sheet.

Properties

IUPAC Name

2-amino-1,3-dihydroindene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFJADHOLXACJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144800-68-0
Record name 2-AMINO-2,3-DIHYDRO-1H-INDENE-2-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Technical Guide to the Synthesis and Structural Elucidation of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile, a key synthetic intermediate possessing a unique α,α-disubstituted aminonitrile structure on a rigid indane scaffold. We delve into the logical and highly efficient synthesis of this molecule via the Strecker reaction, detailing the underlying mechanism and providing a field-proven experimental protocol. Furthermore, this document outlines a comprehensive analytical workflow for the unambiguous structural confirmation of the title compound, presenting predicted spectroscopic data based on first principles and analysis of analogous structures. The guide concludes by discussing the compound's chemical reactivity and its significant potential as a precursor for α,α-disubstituted amino acids and as a core building block in the development of novel therapeutics, particularly in oncology research.

Molecular Structure and Physicochemical Properties

2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is a fascinating molecule that merges the rigid, bicyclic framework of indane with the synthetically versatile α-aminonitrile functional group. This unique combination makes it a valuable building block in both medicinal chemistry and novel material synthesis.

Core Structural Features

The molecule's architecture is defined by:

  • An Indane Backbone: A benzene ring fused to a cyclopentane ring (2,3-dihydro-1H-indene). This scaffold imparts conformational rigidity and specific spatial orientation to the functional groups.

  • A Quaternary C2 Carbon: The carbon at the 2-position of the indane ring is quaternary and therefore achiral.

  • Geminal Amino and Nitrile Groups: This same C2 carbon is substituted with both a primary amine (-NH₂) and a nitrile (-C≡N) group. This α-aminonitrile motif is the hallmark of products derived from the Strecker synthesis of ketones.[1][2]

Chemical Identifiers and Properties

The fundamental properties of the title compound are summarized below for clear and unambiguous identification in research and database contexts.

IdentifierValueSource
IUPAC Name 2-amino-2,3-dihydro-1H-indene-2-carbonitrileN/A
Molecular Formula C₁₀H₁₀N₂[3]
Molecular Weight 158.20 g/mol
Monoisotopic Mass 158.0844 Da[3]
Canonical SMILES C1C2=CC=CC=C2CC1(C#N)N[3]
InChIKey NLFJADHOLXACJJ-UHFFFAOYSA-N[3]

Synthesis: The Strecker Reaction Pathway

The most direct and efficient method for constructing the α-aminonitrile moiety from a ketone is the historic yet powerful Strecker synthesis.[4][5] This one-pot, three-component reaction provides an elegant route to 2-amino-2,3-dihydro-1H-indene-2-carbonitrile from the readily available ketone, 2-indanone.

Mechanistic Rationale

The choice of the Strecker synthesis is predicated on its efficiency in forming the key C-C and C-N bonds at the carbonyl carbon in a single operational sequence. The reaction proceeds through two primary stages:

  • Iminium Ion Formation: 2-indanone reacts with an ammonia source (e.g., ammonia in equilibrium with ammonium chloride) to form an imine intermediate. This imine is then protonated under mildly acidic conditions to generate a highly electrophilic iminium ion.[1][2][6]

  • Cyanide Addition: A nucleophilic cyanide source (e.g., KCN, NaCN, or TMSCN) attacks the electrophilic carbon of the iminium ion.[2][7] This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.

The overall transformation is a cornerstone of amino acid and aminonitrile synthesis due to its high atom economy and convergence.

Visualized Reaction Mechanism

Strecker_Mechanism cluster_reactants Reactants ketone 2-Indanone imine Indan-2-imine (Intermediate) ketone->imine + NH₃ - H₂O ammonia Ammonia (NH₃) ammonia->imine cyanide Cyanide (CN⁻) product 2-Amino-2,3-dihydro-1H- indene-2-carbonitrile cyanide->product iminium Iminium Ion (Electrophilic Intermediate) imine->iminium + H⁺ iminium->product + CN⁻

Caption: Strecker synthesis of the title compound from 2-indanone.

Field-Proven Experimental Protocol

This protocol describes a robust method for the synthesis of 2-amino-2,3-dihydro-1H-indene-2-carbonitrile. It is designed as a self-validating system where reaction progress can be monitored and the final product isolated with high purity.

Materials:

  • 2-Indanone (1.0 eq)

  • Ammonium Chloride (NH₄Cl, 1.5 eq)

  • Potassium Cyanide (KCN, 1.2 eq)

  • Ammonium Hydroxide (28% aq. solution)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-indanone (1.0 eq) in methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Ammonia Addition: Cool the mixture in an ice bath (0 °C) and slowly add ammonium hydroxide solution until the pH of the solution is ~9-10. This step generates free ammonia in situ, which is necessary for imine formation.

  • Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water. CAUTION: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood. Add the KCN solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Dilute the residue with water and extract three times with dichloromethane (DCM).

  • Washing: Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ solution and brine. The bicarbonate wash is critical to remove any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-2,3-dihydro-1H-indene-2-carbonitrile.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the chemical structure requires a multi-technique analytical approach. The combination of NMR, IR, and Mass Spectrometry provides orthogonal data points that, together, definitively validate the identity and purity of the synthesized compound.

Analytical Workflow Visualization

Analytical_Workflow start Crude Product from Synthesis purification Column Chromatography start->purification ms Mass Spectrometry (MS) Confirms Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Confirms Functional Groups purification->ir nmr NMR Spectroscopy (¹H & ¹³C) Confirms Connectivity purification->nmr confirmation Unambiguous Structure Confirmation ms->confirmation ir->confirmation nmr->confirmation

Caption: Integrated workflow for the structural analysis of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic signatures for 2-amino-2,3-dihydro-1H-indene-2-carbonitrile.

Table 3.2.1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)Assignment and Rationale
¹H 7.20 - 7.40 (m, 4H)Aromatic protons (C4, C5, C6, C7) of the indane ring.
¹H ~3.20 (s, 4H)Methylene protons (-CH₂) at C1 and C3. Their equivalence may lead to a singlet.
¹H ~1.80 (br s, 2H)Primary amine protons (-NH₂). Signal is broad and D₂O exchangeable.[8]
¹³C ~140Quaternary aromatic carbons (C3a, C7a).
¹³C ~127, ~125Aromatic CH carbons.
¹³C ~120Nitrile carbon (-C≡N).
¹³C ~60Quaternary C2 carbon bearing the amine and nitrile groups.
¹³C ~40Methylene carbons (-CH₂) at C1 and C3.

Table 3.2.2: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300 (two bands)N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (-CH₂)
2250 - 2220C≡N StretchNitrile (-C≡N)
1600, 1480C=C StretchAromatic Ring

Table 3.2.3: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIonRationale
159.09[M+H]⁺Protonated molecular ion.[3]
142.07[M+H-NH₃]⁺Loss of ammonia from the protonated parent ion.
132.08[M+H-HCN]⁺Loss of hydrogen cyanide, a characteristic fragmentation for aminonitriles.

Chemical Reactivity and Synthetic Utility

The true value of 2-amino-2,3-dihydro-1H-indene-2-carbonitrile lies in its potential for further chemical transformation, serving as a versatile scaffold for more complex molecules.

  • Hydrolysis to α,α-Disubstituted Amino Acids: The most significant reaction of α-aminonitriles is their hydrolysis under acidic or basic conditions to yield α-amino acids.[5][9] In this case, hydrolysis would produce 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, a conformationally restricted amino acid of great interest in peptide and medicinal chemistry.[10]

  • Derivatization of the Amino Group: The primary amine is a nucleophilic handle for a wide range of reactions, including acylation, alkylation, and reductive amination. This reactivity is precisely how derivatives of the 2-aminoindan core have been elaborated into potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a target in cancer therapy.[11][12]

  • Modification of the Nitrile Group: The nitrile can be reduced to a primary amine, yielding a 1,1-diamine, or participate in other cycloaddition reactions, further expanding the synthetic possibilities.

Conclusion

2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is a structurally significant and synthetically accessible molecule. Its preparation is definitively achieved through the robust Strecker synthesis, and its structure can be confidently confirmed using a standard suite of analytical techniques. The dual functionality of the amine and nitrile groups, anchored to a rigid indane framework, establishes this compound as a high-value intermediate for the synthesis of constrained amino acids and as a foundational scaffold for the discovery of new therapeutic agents.

References

  • Vulcanchem. 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride - 934765-77-2.
  • Shaheen, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Benchchem. Introduction: The Central Role of α-Aminonitriles.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). PMC.
  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.
  • Google Patents. EP0565635B1 - Process for the preparation of aminonitriles.
  • Abou Elmaaty, T. M. (2006). Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl). ResearchGate.
  • Journal of Medicinal Chemistry. (2019). 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. ACS Publications.
  • PubChemLite. 2-amino-2,3-dihydro-1h-indene-2-carbonitrile.
  • Master Organic Chemistry. Strecker Synthesis.
  • Organic Chemistry Portal. Strecker Synthesis.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Wikipedia. Strecker amino acid synthesis.
  • ResearchGate. (2018). 1 H NMR spectra of 2-amino-2 0 ,5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3 0-indoline]-3 carbonitrile 4b.
  • PubChem. (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
  • Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues. PubMed.

Sources

2-amino-2-cyanoindane CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Clarification of the Subject Compound

This technical guide provides a comprehensive overview of 2-aminoindane, a rigid analogue of amphetamine with significant interest in the fields of medicinal chemistry and pharmacology. The initial request specified "2-amino-2-cyanoindane"; however, a thorough search of chemical databases and scientific literature did not yield a dedicated CAS number or substantial information for a compound with this specific nomenclature. In contrast, "2-aminoindane" is a well-documented compound with the CAS number 2975-41-9. It is highly probable that this is the compound of interest for researchers in drug development. This guide will, therefore, focus on the properties, synthesis, biological activity, and analytical methods pertaining to 2-aminoindane.

Core Compound Identification and Properties

2-Aminoindane (2-AI) is a psychoactive substance that has been sold as a designer drug.[1] It is a stimulant of the 2-aminoindane family.[1]

Chemical and Physical Properties
PropertyValueSource
CAS Number 2975-41-9[1]
Molecular Formula C₉H₁₁N[1][2]
Molecular Weight 133.19 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in organic solvents[2]
IUPAC Name 2,3-Dihydro-1H-inden-2-amine[1]
Synonyms 2-Indanylamine, 2-Indanamine, SU-8629[1][2]

Synthesis and Methodologies

The synthesis of 2-aminoindane has been reported through various routes. A common and efficient method involves the use of indene and ammonia as precursors, reportedly yielding a 79% success rate.[1] Another established method utilizes 1-indanone as the starting material.[1]

A more recent patent describes a synthesis method that starts with a benzaldehyde or a benzaldehyde derivative.[4] This process involves a cyclization reaction to form the indene ring, followed by a Hofmann degradation reaction to convert an amide group at the 2-position into an amino group, and finally a reduction reaction to yield 2-aminoindane or its derivatives.[4] This method is highlighted for its use of readily available raw materials and a simple, high-yield process.[4]

For research purposes, an efficient, scalable method for preparing the related compound, 2-aminoindane-2-carboxylic acid, has been detailed.[5] This involves a two-step alkylation of a Ni(II)-complex of a glycine Schiff base with o-dibromoxylylene.[5]

Illustrative Synthesis Workflow

Synthesis_of_2_Aminoindane cluster_0 Method 1: From Indene cluster_1 Method 2: From 1-Indanone Indene Indene Reaction_1 Reaction Indene->Reaction_1 Ammonia Ammonia Ammonia->Reaction_1 2-Aminoindane_1 2-Aminoindane Reaction_1->2-Aminoindane_1 1-Indanone 1-Indanone Isoamyl_nitrite Isoamyl nitrite 1-Indanone->Isoamyl_nitrite Reduction Reduction (Pd/C, H2) Isoamyl_nitrite->Reduction 2-Aminoindane_2 2-Aminoindane Reduction->2-Aminoindane_2

Caption: Simplified overview of two common synthesis routes for 2-aminoindane.

Biological Activity and Pharmacodynamics

2-Aminoindane and its derivatives are known to interact with monoamine transporters.[6][7]

Mechanism of Action

2-AI is a monoamine releasing agent that acts as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] Its activity at the serotonin transporter (SERT) is significantly lower.[1] The pharmacodynamics of 2-aminoindanes have been compared to amphetamines, with 2-AI showing the ability to partially substitute for amphetamine in rodent drug discrimination tests.[1]

The table below summarizes the monoamine release activity for 2-AI and related compounds.

CompoundSerotonin Release (EC₅₀, nM)Norepinephrine Release (EC₅₀, nM)Dopamine Release (EC₅₀, nM)
2-AI >10,00086439
MDAI 1141171,334
MMAI 313,101>10,000

Source: Halberstadt et al., 2019[1]

Pharmacological Effects and Potential Applications

Historically, aminoindanes were investigated for their potential as bronchodilators and analgesics.[8][9] More recent research has focused on their psychoactive properties, particularly their entactogenic effects, which are attributed to their potent serotonin-releasing capabilities.[9]

Derivatives of 2-aminoindane have been explored for various therapeutic applications:

  • Anti-Parkinsonian Agents: Certain aminoindane derivatives have been identified as irreversible, selective MAO-B inhibitors, which is a target for treating Parkinson's disease.[10]

  • Psychotherapy: The entactogenic properties of some aminoindanes have led to investigations into their potential use in facilitating psychotherapy, similar to MDMA.[8]

Signaling Pathway Interaction

Monoamine_Transporter_Interaction 2_AI 2-Aminoindane NET Norepinephrine Transporter (NET) 2_AI->NET High Affinity DAT Dopamine Transporter (DAT) 2_AI->DAT Moderate Affinity SERT Serotonin Transporter (SERT) 2_AI->SERT Low Affinity NE_Release Norepinephrine Release NET->NE_Release DA_Release Dopamine Release DAT->DA_Release 5HT_Release Serotonin Release (low) SERT->5HT_Release

Caption: Interaction of 2-Aminoindane with monoamine transporters.

Analytical Characterization

The identification and characterization of 2-aminoindane and its derivatives in seized materials or for research purposes rely on standard analytical techniques.

Chromatographic and Spectrometric Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique used for the identification of novel psychoactive substances, including aminoindanes.[11] Derivatization techniques can be employed to enhance chromatographic separation and provide more selective analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of new aminoindane analogues, especially when reference standards are unavailable.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized for the separation and quantification of aminoindanes and related compounds.[11]

Experimental Protocol: HPLC Analysis of Amino Acids

While a specific protocol for 2-aminoindane is not detailed in the provided search results, a general workflow for amino acid analysis using HPLC with pre-column derivatization is a standard and applicable method.

  • Sample Preparation: Dissolve the 2-aminoindane sample in a suitable solvent, such as a mixture of acetonitrile, methanol, and water.

  • Derivatization:

    • Use an automated pre-column derivatization method with reagents like o-Phthalaldehyde (OPA) for primary amines and Fluorenylmethoxy chloroformate (FMOC) for secondary amines.[12]

    • The reaction is typically carried out at room temperature.[12]

  • HPLC Separation:

    • Column: A reverse-phase column, such as an Agilent AdvanceBio Amino Acid Analysis column, is suitable.[12]

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., sodium phosphate and sodium borate at pH 8.2) and an organic phase (e.g., acetonitrile:methanol:water) is commonly used.[12]

    • Temperature: Maintain the column at a constant temperature, for example, 40 °C.[12]

  • Detection:

    • Fluorescence Detection: This is a highly sensitive method for derivatized amino acids. For OPA derivatives, excitation at 340 nm and emission at 450 nm is typical. For FMOC derivatives, excitation at 260 nm and emission at 325 nm can be used.[12]

    • Diode Array Detection (DAD): UV detection is also possible, with typical wavelengths of 338 nm for OPA and 262 nm for FMOC derivatives.[12]

Safety and Toxicology

As a psychoactive substance, 2-aminoindane should be handled with appropriate safety precautions.

Hazard Identification
  • Acute Toxicity: 2-Aminoindane is classified as toxic if swallowed, in contact with skin, or if inhaled.[13]

  • Skin and Eye Effects: It is corrosive and can cause severe skin burns and eye damage.[13][14]

  • Environmental Hazards: It is harmful to aquatic life with long-lasting effects.[13]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only outdoors or in a well-ventilated area.[13]

  • Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.[13] In case of insufficient ventilation, wear a self-contained breathing apparatus.

  • Hygiene Measures: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[13]

Conclusion

2-Aminoindane is a compound of significant interest due to its structural relationship to amphetamines and its distinct pharmacological profile as a monoamine releasing agent with a preference for norepinephrine and dopamine transporters. While it has been explored for various therapeutic applications, its potential for abuse as a designer drug necessitates a thorough understanding of its properties, synthesis, and biological effects. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound. The analytical methods outlined in this guide provide a foundation for the accurate identification and characterization of 2-aminoindane and its derivatives.

References

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  • Belokon, Y. N., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. [Link]

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology.
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Technical Guide: Synthetic Pathways for 2-Aminoindane-2-carboxylic Acid (Aic) and Key Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminoindane-2-carboxylic acid (Aic) represents a critical class of conformationally restricted amino acids (CRAAs). Structurally, it is a phenylalanine analogue where the


 and 

torsion angles are constrained by a bicyclic indane scaffold. This restriction is invaluable in peptidomimetic drug design for stabilizing secondary structures (particularly

-turns) and enhancing metabolic stability against proteolysis.

This guide details two distinct synthetic workflows:

  • The Industrial Route (Bucherer-Bergs): A robust, cost-effective pathway yielding racemic Aic, ideal for initial scaffold validation.

  • The Precision Route (Asymmetric Ni(II) Catalysis): A stereoselective pathway utilizing nucleophilic glycine equivalents to generate enantiopure Aic, essential for late-stage pharmaceutical development.

Part 1: The Strategic Pivot – Indan-2-one

For the industrial route, the synthesis hinges on indan-2-one . Unlike its isomer indan-1-one, the 2-one is unstable and difficult to source in high purity. It must often be synthesized in situ or immediately prior to use.

Synthesis of Indan-2-one (Precursor A)

While oxidation of indene is possible, the "Umpolung" strategy starting from


-dibromo-o-xylene provides higher regiocontrol.

Protocol:

  • Starting Material:

    
    -dibromo-o-xylene.
    
  • Reagent: 1,3-dithiane (masked carbonyl).

  • Mechanism: Double alkylation of the dithiane anion followed by deprotection.

    • Step 1: 1,3-dithiane (1.0 eq) +

      
      -BuLi (1.0 eq) 
      
      
      
      2-lithio-1,3-dithiane.
    • Step 2: Addition to

      
      -dibromo-o-xylene (slow addition to prevent polymerization).
      
    • Step 3: Deprotection using Hg(ClO

      
      )
      
      
      
      or NBS/Acetone to release the ketone.

Part 2: The Industrial Route – Bucherer-Bergs Protocol

Objective: Synthesis of racemic (


)-Aic.
Principle:  The quaternary carbon at position 2 is sterically hindered. Standard S

2 displacement on 2-haloindanes fails. The Bucherer-Bergs reaction circumvents this by forming a spiro-hydantoin intermediate, which is thermodynamically stable and forms readily even at hindered centers.
Workflow Diagram

BuchererBergs cluster_0 Key Transformation Indan2One Indan-2-one Hydantoin Spiro-Hydantoin (Intermediate) Indan2One->Hydantoin Cyclization Reagents KCN / (NH4)2CO3 50% EtOH, 60°C Reagents->Hydantoin RacemicAic (R,S)-Aic Final Product Hydantoin->RacemicAic Ring Opening Hydrolysis NaOH / H2O Reflux, 48h Hydrolysis->RacemicAic

Caption: The Bucherer-Bergs pathway converts the ketone to the amino acid via a stable spiro-hydantoin intermediate.

Experimental Protocol
  • Hydantoin Formation:

    • Dissolve indan-2-one (10 mmol) in 50% aqueous ethanol (20 mL).

    • Add (NH

      
      )
      
      
      
      CO
      
      
      (40 mmol) and KCN (20 mmol). Caution: HCN generation.
    • Heat to 60°C for 4 hours. The spiro-hydantoin precipitates as a white solid.

    • Cool, filter, and wash with water. Yield is typically >85%.[1]

  • Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (aqueous).

    • Reflux for 48 hours (hydantoins at quaternary centers are resistant to hydrolysis).

    • Neutralize with HCl to pH 6.0 to precipitate the free amino acid.

Part 3: The Precision Route – Asymmetric Ni(II) Catalysis

Objective: Synthesis of Enantiopure (


)- or (

)-Aic. Principle: Direct asymmetric alkylation of glycine. Using a chiral auxiliary (Ni(II) complex of a Schiff base), the glycine methylene protons become acidic, and the chiral environment of the ligand directs the incoming electrophile.

Key Precursor:


-dibromo-o-xylene (used as a bis-electrophile).
The "Glycine Equivalent" System

We utilize the Soloshonok/Belokon Ni(II) complex. This system is superior to standard Phase Transfer Catalysis (PTC) for this specific target because the metal template facilitates the double alkylation required to form the 5-membered ring in a single pot.

Mechanistic Workflow

NiComplex GlycineNi Ni(II)-Glycine Schiff Base (Chiral) CyclizedComplex Cyclized Ni(II) Aic Complex GlycineNi->CyclizedComplex Double Alkylation Dibromide o-Xylylene Dibromide Dibromide->CyclizedComplex Base NaOtBu / DMF (Base) Base->CyclizedComplex FinalAic Enantiopure Aic (HCl Salt) CyclizedComplex->FinalAic Hydrolysis LigandRecovery Chiral Ligand (Recovered) CyclizedComplex->LigandRecovery Recycling AcidHydrolysis 3M HCl / MeOH Disassembly AcidHydrolysis->FinalAic

Caption: Stereoselective construction of the indane ring using a chiral Ni(II) glycine equivalent.

Detailed Protocol (Soloshonok Method)

1. Alkylation:

  • Reagents: Chiral Ni(II)-glycine complex (1.0 eq),

    
    -dibromo-o-xylene (1.2 eq), NaO
    
    
    
    Bu (3.0 eq).
  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve the Ni-complex in DMF under Argon.

    • Add the dibromide.

    • Add NaO

      
      Bu in one portion. The reaction is exothermic; the deep red color of the starting complex will shift.
      
    • Stir at room temperature for 30 minutes. The cyclization is extremely fast due to the proximity of the second bromide after the first alkylation.

    • Quench with aqueous acetic acid. Pour into water. The product precipitates as a red solid.

    • Yield: ~93-97%.[2]

2. Disassembly (Hydrolysis):

  • Method A (Free Acid): Suspend the red complex in MeOH/3M HCl (1:1). Heat to 70°C. The red color disappears (ligand decomplexation). Extract the chiral ligand with chloroform (recoverable). The aqueous phase contains the Aic-HCl.

  • Method B (Fmoc-Protection compatible): Use 0.2M EDTA (pH 4.[3]5) if immediate Fmoc protection is required to prevent racemization or side reactions, though Aic is relatively resistant to racemization.

Part 4: Validation & Quality Control

A self-validating system requires confirmation of both structure and purity.

Analytical Data Reference
ParameterSpecificationNotes
Appearance White to off-white powderHCl salt form
Melting Point 285 – 289 °CDecomposes/Sublimes

H NMR (D

O)

3.35 (d, 2H), 3.55 (d, 2H), 7.25 (m, 4H)
Characteristic AB system of methylene protons (ring)

C NMR (D

O)

43.5 (CH

), 68.2 (C

), 124.5, 127.8, 139.1, 173.5 (COOH)
Quaternary carbon at ~68 ppm is diagnostic
Chiral HPLC Crownpak CR(+) columnEluent: pH 1.5 HClO

(aq)
Troubleshooting
  • Issue: Low yield in Bucherer-Bergs.

    • Cause: Old (NH

      
      )
      
      
      
      CO
      
      
      . It decomposes to ammonia and bicarbonate over time. Use fresh reagents.
  • Issue: Incomplete cyclization in Ni(II) route.

    • Cause: Moisture in DMF. The second alkylation is intramolecular and fast, but water quenches the enolate. Use strictly anhydrous conditions.

References

  • Soloshonok, V. A., et al. (2003). "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." Journal of Organic Chemistry, 68(12), 4973-4976.

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000).

    
    -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 9(20), 3517-3599. 
    
  • Faulkner, D. J., et al. (1980). "Synthesis of 2-aminoindane-2-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 1, 2509-2511.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. 
    
  • Chem-Impex International. (2025). "2-Aminoindane-2-carboxylic acid Product Data." Safety Data Sheet & Spectral Analysis.

Sources

Technical Guide: Constrained Amino Acid Nitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis & Therapeutic Applications

Introduction: The "Lock and Key" Paradigm

In modern medicinal chemistry, constrained amino acid nitrile intermediates represent a convergence of two powerful design philosophies: conformational restriction (the "Lock") and reversible covalent targeting (the "Key").

While flexible peptides suffer from poor bioavailability and rapid proteolytic degradation, constrained amino acids (e.g., proline analogs, cyclopropanes, bicyclic systems) lock the peptide backbone into specific


 and 

torsion angles. This pre-organization reduces the entropic penalty of binding to a receptor.

When these scaffolds are functionalized with a nitrile (cyano) group , they become potent "warheads." The nitrile is not merely a passive handle; it acts as an electrophilic trap for nucleophilic residues (Cysteine-SH or Serine-OH) in the active sites of proteases like DPP-4 and Cathepsin K .

Therapeutic Context[1][2]
  • DPP-4 Inhibitors (Gliptins): Drugs like Vildagliptin and Saxagliptin utilize a constrained cyanopyrrolidine scaffold. The nitrile forms a reversible imidate adduct with the catalytic serine, extending the inhibitor's residence time.

  • Cathepsin K Inhibitors: Odanacatib utilizes a nitrile warhead on a constrained leucine analog to inhibit bone resorption without permanently inactivating the enzyme, reducing off-target toxicity.

Structural & Mechanistic Principles

The Nitrile Warhead Mechanism

The efficacy of these intermediates relies on the "Thioimidate Trap." Unlike irreversible warheads (e.g., acrylamides) that permanently alkylate the protein, nitriles often react reversibly.

Mechanism of Action:

  • Recognition: The constrained scaffold (P1 residue) fits into the S1 hydrophobic pocket.

  • Attack: The catalytic Cysteine thiolate (or Serine hydroxyl) attacks the electrophilic carbon of the nitrile.

  • Stabilization: A transition state is formed, stabilized by the oxyanion hole (often a Histidine proton donor).

  • Adduct Formation: A covalent thioimidate (or imidate) adduct is formed, halting enzyme activity.

Mechanistic Pathway Visualization

The following diagram illustrates the nucleophilic attack trajectory and the critical role of the constrained scaffold in positioning the warhead.

NitrileMechanism Enzyme Free Enzyme (Cathepsin/DPP-4) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor Constrained Nitrile Inhibitor Inhibitor->Complex TS Transition State (Oxyanion Stabilization) Complex->TS Nucleophilic Attack (Cys-SH / Ser-OH) Adduct Thioimidate/Imidate Adduct (Covalent) TS->Adduct k_inact Adduct->Enzyme k_off (Slow) Adduct->Inhibitor Reversibility

Caption: Kinetic pathway of nitrile-based covalent inhibition. The reversibility (k_off) is a key safety feature compared to irreversible alkylators.

Synthetic Methodologies

Synthesizing constrained amino acid nitriles requires navigating a delicate balance between reactivity and stereochemical integrity.[1] The nitrile group is typically introduced via two primary routes: Dehydration of Primary Amides or Nucleophilic Substitution (Strecker/Cyanation) .

Comparative Analysis of Dehydration Reagents

The conversion of a constrained primary amide (e.g., L-prolinamide) to a nitrile is the industry-standard route for high-value intermediates.

ReagentMechanismAdvantagesDisadvantages
TFAA (Trifluoroacetic Anhydride) Acylation of amide oxygen

E2 elimination
Mild conditions (0°C); High yield; Low racemization risk.[2]Requires excess base (Et

N); Moisture sensitive.
POCl

(Phosphorus Oxychloride)
Vilsmeier-Haack type activationInexpensive; Scalable for simple substrates.Harsh acidic byproducts; High risk of epimerization at

-carbon.
Burgess Reagent syn-Elimination via sulfamoyl intermediateNeutral conditions; Excellent for acid-sensitive substrates.Expensive; Atom-inefficient; Not suitable for bulk scale.
Cyanuric Chloride O-activation via triazine ringMild; Heterogeneous reaction (easy workup).Slower reaction rates; Solubility issues in some solvents.

Experimental Protocol: TFAA-Mediated Synthesis

Target: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin Intermediate). Rationale: This protocol demonstrates the critical "Amide-to-Nitrile" transformation in a constrained ring system, preserving the chiral center.

Reagents & Equipment
  • Substrate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (Pre-synthesized via acylation of L-prolinamide).

  • Dehydrating Agent: Trifluoroacetic Anhydride (TFAA).[3]

  • Base: Triethylamine (Et

    
    N) or Diisopropylamine.
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Inert Atmosphere: Nitrogen or Argon line.

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Nitrogen.

  • Dissolution: Charge the flask with (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (10.0 g, 52.5 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0°C – 5°C using an ice/salt bath.

  • Base Addition: Add Triethylamine (16.0 mL, 115 mmol, 2.2 eq) dropwise. Note: The reaction is exothermic; maintain internal temperature < 10°C to prevent racemization.

  • Dehydration (Critical Step): Charge the addition funnel with TFAA (8.0 mL, 57.7 mmol, 1.1 eq) diluted in DCM (20 mL). Add this solution dropwise over 30 minutes, maintaining the temperature at 0°C.

    • Observation: The mixture may turn slightly yellow/orange. A white precipitate (Et

      
      N·TFA salts) will form.
      
  • Reaction Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[2] The amide spot (polar) should disappear, replaced by the less polar nitrile spot.

  • Quench & Workup:

    • Quench slowly with saturated aqueous NaHCO

      
       (50 mL).
      
    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with 1M HCl (cold, rapid wash to remove amine traces), then Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: The crude oil often solidifies. Recrystallize from Isopropyl Alcohol/Heptane to obtain the pure nitrile.

Validation Criteria
  • IR Spectroscopy: Appearance of a sharp, weak band at 2240 cm

    
      (C
    
    
    
    N stretch). Disappearance of Amide I/II bands (1650-1690 cm
    
    
    ).
  • Chiral HPLC: Enantiomeric excess (ee) should be >99%. Significant racemization indicates the temperature was too high during base addition.

Synthetic Workflow Visualization

The following diagram maps the logical flow from amino acid precursor to the final functionalized nitrile warhead.

SynthesisWorkflow Start Start: L-Proline (Constrained AA) Step1 Step 1: Amidation (NH3 / MeOH) Start->Step1 Esterification -> Ammonolysis Step2 Step 2: N-Acylation (Chloroacetyl Chloride) Step1->Step2 Schotten-Baumann Intermediate Intermediate: N-Acyl Prolinamide Step2->Intermediate Step3 Step 3: Dehydration (TFAA / Et3N / 0°C) Intermediate->Step3 Elimination of H2O Product Final Product: Constrained Nitrile Step3->Product Workup & Cryst.

Caption: Synthetic route for Vildagliptin-type nitrile intermediates. Step 3 is the critical dehydration requiring stereocontrol.

Troubleshooting & Optimization (E-E-A-T)

As an application scientist, I have observed common failure modes in this workflow. Below are field-proven solutions:

  • Racemization at the

    
    -Carbon: 
    
    • Cause: The

      
      -proton in amino nitriles is acidic (pKa ~18-20). Excess base or high temperatures during the dehydration step can lead to enolization.
      
    • Solution: Use TFAA instead of POCl

      
      . Keep the reaction strictly at 0°C . Use non-nucleophilic bases (e.g., Hünig's base) if Et
      
      
      
      N causes issues.
  • Incomplete Dehydration:

    • Cause: Hydrolysis of the intermediate trifluoroacetate ester back to the amide due to adventitious water.

    • Solution: Ensure DCM is distilled over CaH

      
       or passed through activated alumina.
      
  • Stability of the Nitrile:

    • Insight: Constrained nitriles (especially cyclopropanes) can be sensitive to strong acids, leading to ring opening or hydrolysis to the acid. Store intermediates at -20°C under Argon.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Vertex AI Search / NIH. [Link]

  • Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Thieme Connect. [Link]

  • Preparation method for Vildagliptin (Patent CN104744334A).
  • A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions. Organic Chemistry Portal. [Link]

  • Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

2-amino-2-indanecarbonitrile synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-2-Indanecarbonitrile: Nomenclature, Predicted Properties, and Synthetic Considerations for a Novel α-Aminonitrile

Abstract

This technical guide provides a comprehensive scientific overview of 2-amino-2-indanecarbonitrile, a compound of significant interest for its potential applications in medicinal chemistry and drug discovery. While this molecule is not extensively documented in publicly available literature, this paper constructs a robust theoretical and practical framework for its study. By leveraging established principles of chemical nomenclature, synthesis, and analysis, we present its formal IUPAC name, propose a viable synthetic pathway, and outline methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge to facilitate the exploration of this and other novel α-aminonitrile scaffolds.

Introduction: The Strategic Value of α-Aminonitriles and the Indane Scaffold

In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount. Two structural motifs of particular importance are the α-aminonitrile group and the indane scaffold.

The α-aminonitrile functionality is a versatile precursor in organic synthesis.[1] Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic nitrile, makes it a cornerstone intermediate for creating a diverse range of heterocycles and, most notably, α-amino acids.[1][2] This moiety is central to the classic Strecker amino acid synthesis. In medicinal chemistry, α-aminonitriles are recognized as key pharmacophores in various enzyme inhibitors, where the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3] For instance, derivatives of α-aminonitriles have been developed as reversible inhibitors of cysteine proteases like cathepsins and dipeptidyl peptidase IV (DPP-IV).[1][3]

The indane framework, a bicyclic hydrocarbon, is a privileged scaffold in drug design. Its rigid structure provides a defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets. The derivative, 2-aminoindane, is a known research chemical and an intermediate in the synthesis of compounds targeting neurological disorders, highlighting the scaffold's utility in accessing the central nervous system.[4][5]

The combination of these two motifs in 2-amino-2-indanecarbonitrile results in a novel, non-canonical amino acid precursor with a conformationally restricted side chain. This unique structure presents an intriguing opportunity for the design of novel peptide-based drugs or small molecule therapeutics with potentially enhanced stability, selectivity, and cell permeability.[]

Nomenclature and Structural Elucidation

Establishing an unambiguous and systematic name is the first step in characterizing any chemical entity. The nomenclature for 2-amino-2-indanecarbonitrile is determined according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).[7][8]

  • Parent Structure: The bicyclic system is 2,3-dihydro-1H-indene.

  • Principal Functional Group: The nitrile (-C≡N) group has higher priority than the amine (-NH₂) group and determines the suffix of the name. When the carbon of the nitrile is attached to a ring, the suffix '-carbonitrile' is used.[8]

  • Substituents: The amino group (-NH₂) is named using the prefix 'amino-'.

  • Numbering: The numbering of the indane ring is standard. Both the amino and carbonitrile groups are located at position 2.

Therefore, the preferred IUPAC name is 2-amino-2,3-dihydro-1H-indene-2-carbonitrile .

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

IdentifierValueSource
Preferred IUPAC Name 2-amino-2,3-dihydro-1H-indene-2-carbonitrileIUPAC Recommendations[7][8]
Common Synonyms 2-amino-2-cyanoindane; 2-amino-2-indanecarbonitrile-
CAS Registry Number Not Assigned / Not Found-
Molecular Formula C₁₀H₁₀N₂-
Molecular Weight 158.20 g/mol -

digraph "2-amino-2-indanecarbonitrile_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C", pos="0,0!"]; C10 [label="C", pos="1.5,0!"]; N1 [label="N", pos="-0.5,1.2!"]; N2 [label="N", pos="2.5,0!"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Fused pentane ring C1 -- C7; C6 -- C8; C7 -- C9 [style=bold]; C8 -- C9 [style=bold];

// Substituents on C9 C9 -- N1 [label="NH₂", fontcolor="#34A853"]; C9 -- C10 [label="C", style=bold]; C10 -- N2 [style=triplesegment];

// Position labels for clarity (optional) label_2 [label="2", pos="-0.2, -0.3!"]; }graph TD { // Styling graph [fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

// Nodes
A[

2-Indanone

(Starting Material)]; B[ Ammonium Chloride (NH₄Cl)

Sodium Cyanide (NaCN)

(Reagents)]; C{<b>One-Pot Reactionb> (Strecker Synthesis)}; D[ Intermediate Iminium Ion ]; E[ Nucleophilic Attack by Cyanide (CN⁻) ]; F[ 2-Amino-2-indanecarbonitrile

(Final Product)];

// Edges
A --> C;
B --> C;
C --> D;
D --> E;
E --> F;

}

Caption: Proposed workflow for the synthesis of 2-amino-2-indanecarbonitrile via Strecker reaction.

Theoretical Experimental Protocol

This protocol is a theoretical model based on standard Strecker reaction conditions and must be adapted and optimized under appropriate laboratory settings.

Materials:

  • 2-Indanone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonium hydroxide (aqueous solution)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-indanone (1.0 eq) and ammonium chloride (1.2 eq) in methanol or aqueous ammonia at room temperature.

  • Cyanide Addition: Cool the stirring solution in an ice bath to 0 °C. Cautiously add a solution of sodium cyanide (1.2 eq) in a minimum amount of water dropwise. Extreme caution is required when handling cyanides; this step must be performed in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine to remove unreacted reagents and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 2-amino-2-indanecarbonitrile by column chromatography on silica gel or by recrystallization to obtain the final product.

Analytical Characterization

Confirming the identity and purity of the newly synthesized compound is a critical step. A combination of chromatographic and spectroscopic techniques would be employed.

Workflow for Analysis

G start Synthesized Crude Product hplc Purity Assessment (RP-HPLC or HILIC) start->hplc mass_spec Mass Verification (LC-MS / HRMS) hplc->mass_spec nmr Structural Elucidation (¹H and ¹³C NMR) mass_spec->nmr ftir Functional Group ID (FTIR Spectroscopy) nmr->ftir final Pure, Characterized Compound ftir->final

Caption: Logical workflow for the analytical characterization of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Due to the polar nature of the amino and nitrile groups, traditional reversed-phase (RP) HPLC may result in poor retention. A method utilizing a polar-embedded column or Hydrophilic Interaction Liquid Chromatography (HILIC) would be more suitable for purity determination and quantification. [9]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₀H₁₀N₂ would be at m/z 159.09.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on the benzene ring (around 7.2-7.4 ppm), the aliphatic protons of the five-membered ring (likely complex multiplets between 2.5-3.5 ppm), and a broad singlet for the amino (-NH₂) protons.

    • ¹³C NMR: Would confirm the presence of the nitrile carbon (around 120 ppm), the quaternary carbon at position 2, and the distinct aromatic and aliphatic carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Would show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹) and the C≡N stretch of the nitrile group (around 2200-2250 cm⁻¹).

Potential Applications in Drug Development and Research

The unique structural features of 2-amino-2-indanecarbonitrile suggest several promising applications for scientific research and drug development.

  • Precursor for Novel Amino Acids: The primary application would be as a direct precursor to 2-amino-indane-2-carboxylic acid . Hydrolysis of the nitrile group provides a straightforward route to this non-canonical, conformationally restricted amino acid. Such amino acids are highly valuable in peptide chemistry for designing peptides and peptidomimetics with improved proteolytic stability, enhanced receptor affinity, and predictable secondary structures. []2. Scaffold for Small Molecule Therapeutics: The indane core combined with the reactive handles of the amino and nitrile groups makes it an excellent starting point for building libraries of novel small molecules. [10]Drawing parallels from 2-aminoindane, derivatives could be explored for their potential activity on neurological targets. [5]3. Fragment-Based Drug Discovery (FBDD): The compact and rigid structure of 2-amino-2-indanecarbonitrile makes it an ideal candidate for fragment-based screening to identify new binding motifs for protein targets.

  • Development of Covalent Inhibitors: The nitrile group, while generally stable, can be activated in certain enzymatic environments to act as an electrophilic "warhead" for forming reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine) in an enzyme's active site. [3]

Conclusion

While 2-amino-2-indanecarbonitrile remains a largely unexplored chemical entity, its structure is rooted in well-understood and highly valuable chemical motifs. This guide establishes its formal nomenclature as 2-amino-2,3-dihydro-1H-indene-2-carbonitrile and provides a robust, theoretically sound framework for its synthesis via the Strecker reaction and subsequent analytical characterization. The potential of this compound as a precursor to novel, conformationally constrained amino acids and as a scaffold in medicinal chemistry warrants its investigation by the scientific community. The methodologies and insights presented herein are intended to serve as a foundational resource for researchers poised to explore the promising chemical space this molecule occupies.

References

  • BenchChem. (2025). Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 2-Aminobutanenitrile in Pharmaceutical Intermediate Synthesis.
  • Pharmaffiliates. CAS No : 40651-89-6 | Product Name : 2-Aminobutanenitrile.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76310, 2-Aminoindane. PubChem.
  • CymitQuimica. CAS 2975-41-9: 2-Aminoindane.
  • Chem-Impex. 2-Aminoindan hydrochloride.
  • U.S. Environmental Protection Agency. (2025). 2-Amino-2,3-dihydro-1H-inden-1-one Synonyms.
  • Akhmadiev, N. S., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40838, 2-Amino-2-phenylacetonitrile. PubChem.
  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • Chemsrc. (2025). 2-Aminobutanenitrile | CAS#:40651-89-6.
  • Sigma-Aldrich. 2-Amino-3-pyridinecarbonitrile 97 24517-64-4.
  • BenchChem. (2025). Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
  • RSC Publishing. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review.
  • ECHEMI. 2-Amino-1-cyclopentene-1-carbonitrile SDS, 2941-23-3 Safety Data Sheets.
  • El-Malah, A. A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.
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An In-depth Technical Guide to Achiral Conformationally Restricted Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and peptide science, the strategic manipulation of molecular conformation is a cornerstone of rational design. This guide provides a comprehensive technical overview of achiral conformationally restricted amino acid precursors, a pivotal class of building blocks used to impart specific, predictable structural constraints on peptides and peptidomimetics. By eliminating chirality, these precursors simplify synthesis and analysis while offering powerful control over backbone topology. This document will explore the foundational principles of conformational restriction, delve into the synthesis and application of key precursor classes—including gem-dialkyl, cyclopropyl, and cyclobutyl analogs—and provide detailed experimental protocols for their preparation and incorporation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these unique tools to enhance the stability, selectivity, and therapeutic potential of peptide-based agents.

Introduction: The Rationale for Conformational Restriction in Drug Design

The biological activity of peptides is intrinsically linked to their three-dimensional structure. However, the inherent flexibility of the peptide backbone often leads to a population of multiple conformations in solution, only one of which may be the bioactive form. This conformational heterogeneity can result in reduced receptor affinity, poor selectivity, and susceptibility to proteolytic degradation.

Conformationally restricted amino acids are non-proteinogenic building blocks designed to limit the accessible range of backbone dihedral angles (phi, ψ), thereby pre-organizing the peptide into a desired secondary structure, such as a helix or a β-turn.[1][2][3] This strategy offers several key advantages in drug development:[4][]

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is minimized, leading to higher affinity.

  • Increased Proteolytic Stability: The steric hindrance introduced by conformational constraints can shield the peptide backbone from enzymatic cleavage, prolonging its in-vivo half-life.[6]

  • Improved Bioavailability: The stabilization of specific structures can enhance membrane permeability and overall pharmacokinetic properties.

While many restricted amino acids are chiral, achiral precursors offer distinct advantages. They are often simpler to synthesize and purify, and their incorporation into a peptide does not introduce additional diastereomers, which can complicate characterization and biological evaluation. This guide focuses specifically on these achiral systems.

Key Classes of Achiral Conformationally Restricted Precursors

The most effective and widely used achiral precursors achieve conformational restriction through two primary strategies: gem-disubstitution at the α-carbon and the incorporation of small, fused rings.

Gem-Dialkyl Amino Acids: The Power of Steric Hindrance

The archetypal example of this class is α-aminoisobutyric acid (Aib), an achiral amino acid featuring two methyl groups at the α-carbon.[6] This gem-dimethyl substitution severely restricts the available conformational space, strongly promoting the formation of helical structures, particularly the 3₁₀-helix.[1][7][8]

  • Mechanism of Restriction: The steric clash between the two methyl groups and the peptide backbone atoms limits the phi (φ) and psi (ψ) dihedral angles to the helical regions of the Ramachandran plot.[7] Aib is a potent helix-inducer and can also stabilize β-turn conformations.[1]

  • Applications: Aib is a common component of "peptaibiotics," a class of fungal peptides with antibiotic activity.[1] In medicinal chemistry, its incorporation is a proven strategy to create stable, helical peptides for targeting protein-protein interactions.[6]

Precursor Structure Primary Conformational Influence Key Synthetic Feature
α-Aminoisobutyric Acid (Aib)(CH₃)₂C(NH₂)COOH3₁₀- and α-helix formationStrecker synthesis from acetone
Diethylglycine (Deg)(CH₃CH₂)₂C(NH₂)COOHExtended C₅-conformationSterically demanding synthesis
Small-Ring Cycloalkane Amino Acids: Fused Rigidity

Incorporating a small ring that includes the α-carbon creates a rigid scaffold that dramatically limits backbone flexibility. These precursors are invaluable for creating sharp turns or locking in specific side-chain orientations.

ACC is a naturally occurring, non-proteinogenic amino acid where a cyclopropane ring is fused to the Cα atom.[9] Like glycine, ACC is not chiral.[9]

  • Mechanism of Restriction: The rigid, three-membered ring severely constrains the bond angles around the α-carbon, forcing the peptide backbone into a tight turn.

  • Biological Significance and Applications: ACC is the direct precursor to the plant hormone ethylene.[9][10] In drug design, ACC and its derivatives are used to mimic turn structures in peptides and to serve as rigid scaffolds for presenting pharmacophoric groups.[11] The cyclopropane ring can also participate in unique biological interactions.[12]

ACBC provides a slightly larger and more flexible constraint compared to ACC. It is a valuable tool for inducing turn-like structures and has been explored as a building block in peptidomimetics.[13][14]

  • Mechanism of Restriction: The four-membered ring restricts rotation, though to a lesser extent than ACC, influencing the local backbone conformation.

  • Applications: ACBC has been investigated for its potential as a tumor-seeking agent when radiolabeled.[13] Its derivatives are used in the synthesis of dipeptidyl nitrile inhibitors of cathepsin and antagonists of the TRPA1 receptor.[15]

Synthetic Methodologies and Experimental Protocols

The synthesis of these precursors is a critical aspect of their application. The following section details established protocols for the preparation of key achiral conformationally restricted amino acids.

Workflow for Precursor Synthesis and Protection

The general workflow involves the synthesis of the core amino acid structure, followed by protection of the amine and/or carboxyl groups to make it suitable for solid-phase or solution-phase peptide synthesis.[16]

G cluster_0 Synthesis Phase cluster_1 Protection Phase Start Starting Materials (e.g., Ketone, Halide) Core_Synth Core Amino Acid Synthesis (e.g., Strecker, Cyclization) Start->Core_Synth Reaction Purification Purification & Isolation Core_Synth->Purification Crude Product N_Protect N-Terminal Protection (e.g., Boc, Fmoc) Purification->N_Protect Isolated Amino Acid C_Protect C-Terminal Protection (e.g., Esterification) N_Protect->C_Protect N-Protected Intermediate Final_Purify Final Purification N_Protect->Final_Purify N-Protected Product C_Protect->Final_Purify Differentially Protected Product Final_Product Peptide Synthesis-Ready Precursor Final_Purify->Final_Product caption General workflow for precursor synthesis.

Caption: General workflow for precursor synthesis.

Protocol 1: Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC)

A common route to ACC involves the cyclization of a γ-substituted amino acid derivative or the alkylation of a glycine equivalent with a 1,2-dielectrophile.[11] A convenient and scalable method utilizes a bis-alkylation of a glycine-derived imine.[11]

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzophenone

  • Sodium ethoxide

  • 1,2-Dibromoethane

  • Hydrochloric acid (6M)

  • Diethyl ether

  • Ethanol

Procedure:

  • Imine Formation: React glycine ethyl ester hydrochloride with benzophenone in the presence of a base to form the corresponding Schiff base.

  • Cyclopropanation: Treat the Schiff base with sodium ethoxide and 1,2-dibromoethane in a suitable solvent like ethanol. The dibromoethane acts as the 1,2-dielectrophile, leading to the formation of the cyclopropane ring via intramolecular cyclization.

  • Hydrolysis and Deprotection: Hydrolyze the resulting ester and imine functionalities using aqueous hydrochloric acid under reflux.

  • Isolation: Neutralize the reaction mixture to the isoelectric point of ACC to precipitate the product. Filter, wash with cold water and ethanol, and dry under vacuum.

Protocol 2: Synthesis and N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid (ACBC)

The synthesis of ACBC can be achieved through various methods, including the use of pre-formed cyclobutane precursors.[17] A common laboratory-scale procedure for N-protection is detailed below.[15][18]

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (0.5M solution)

  • 1,4-Dioxane

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid in 0.5M sodium hydroxide solution.

  • Boc Protection: Add 1,4-dioxane and di-tert-butyl dicarbonate to the stirred solution. Allow the reaction to proceed at room temperature for approximately 15 hours.[15][18]

  • Work-up:

    • Perform an initial extraction with diethyl ether to remove unreacted (Boc)₂O.

    • Acidify the aqueous phase to a pH of approximately 4 using 1N HCl.[15][18]

    • Extract the product into ethyl acetate (3x).[15]

  • Isolation: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.[15][18] The reported yield for this procedure is approximately 80.6%.[15]

Applications in Drug Development: Case Studies

The utility of achiral conformationally restricted precursors is best illustrated through their application in approved drugs and clinical candidates.

Gabapentin: A Story of Unintended Consequences

Gabapentin, chemically (1-(aminomethyl)cyclohexane)acetic acid, is a structural analog of the neurotransmitter GABA.[19] It was initially designed as a conformationally restricted GABA mimetic with the expectation of targeting GABA receptors.

G cluster_0 Gabapentin Design & Synthesis cluster_1 Mechanism of Action GABA GABA (Flexible Neurotransmitter) Constraint Introduce Cyclohexyl Ring (Conformational Restriction) GABA->Constraint Gabapentin Gabapentin (Rigid GABA Analog) Constraint->Gabapentin GABA_R GABA Receptors Gabapentin->GABA_R No direct binding VGCC Voltage-Gated Ca²⁺ Channels (α2δ-1 subunit) Gabapentin->VGCC High-affinity binding CDAA 1,1-Cyclohexane Diacetic Acid Anhydride CDAAM 1,1-Cyclohexane Diacetic Acid Monoamide CDAA->CDAAM Ammonolysis Hofmann Hofmann Rearrangement CDAAM->Hofmann Hofmann->Gabapentin Neuro_Release ↓ Release of Excitatory Neurotransmitters VGCC->Neuro_Release Therapeutic Therapeutic Effect (Anticonvulsant, Analgesic) Neuro_Release->Therapeutic caption Design rationale and mechanism of Gabapentin.

Caption: Design rationale and mechanism of Gabapentin.

  • Design Rationale: The cyclohexyl ring was introduced to restrict the conformation of the GABA backbone, aiming for enhanced receptor interaction. The synthesis often proceeds from 1,1-cyclohexane diacetic acid anhydride.[20]

  • Actual Mechanism: Surprisingly, gabapentin does not bind to GABA receptors.[19][21] Instead, its therapeutic effects as an anticonvulsant and analgesic for neuropathic pain stem from its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[19][21] This binding reduces the release of excitatory neurotransmitters.[21]

  • Significance: Gabapentin is a prime example of how conformational restriction can lead to novel pharmacology. Although the initial hypothesis was incorrect, the resulting molecule proved to be a highly successful therapeutic agent, first approved by the FDA in 1993.[19]

Conclusion and Future Outlook

Achiral conformationally restricted amino acid precursors are indispensable tools in modern medicinal chemistry. By providing precise control over peptide backbone topology without introducing stereochemical complexity, they enable the design of more stable, potent, and selective peptide-based therapeutics. The principles demonstrated by Aib, ACC, ACBC, and the serendipitous discovery of gabapentin's true mechanism underscore the power of this approach.

Future research will likely focus on the development of novel achiral scaffolds that offer even more diverse and fine-tuned conformational control. The integration of these building blocks into more complex molecular architectures, such as stapled peptides and macrocycles, will continue to push the boundaries of what is considered "druggable," opening new avenues for treating a wide range of diseases.

References

  • Honing, M., et al. (1989). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. Available at: [Link]

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. Available at: [Link]

  • Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Available at: [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]

  • Czarzbon, M., et al. (2018). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling. Available at: [Link]

  • Schweitzer-Stenner, R., et al. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. Journal of the American Chemical Society. Available at: [Link]

  • Grigorenko, A. O., et al. (2017). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. Available at: [Link]

  • Honing, M., et al. (1989). Synthesis and Degradation of 1-Aminocyclopropane-1-carboxylic Acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Altmann, K. H., et al. (1994). Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. PubMed. Available at: [Link]

  • Lee, S., et al. (2010). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Journal of the American Chemical Society. Available at: [Link]

  • Toth, G. K. (2025). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Washburn, L. C., et al. (1982). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. PubMed. Available at: [Link]

  • Yasaei, G., & Saadabadi, A. (2024). Gabapentin. StatPearls. Available at: [Link]

  • Jimenez, A. I., et al. (2025). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Procedure for Preparation of C- and N-Protected 1-Aminocyclobutane Carboxylic Acid. ResearchGate. Available at: [Link]

  • Marco, J. L., et al. (2000). Divergent routes to chiral cyclobutane synthons from (-)-alpha-pinene and their use in the stereoselective synthesis of dehydro amino acids. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gabapentin? Patsnap Synapse. Available at: [Link]

  • Wu, Y., et al. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. ACS Chemical Biology. Available at: [Link]

  • Yang, D., et al. (2010). Chiral α-Aminoxy Acid/Achiral Cyclopropane α-Aminoxy Acid Unit as a Building Block for Constructing the αN−O Helix. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gabapentin. Wikipedia. Available at: [Link]

  • Goudreau, N., & Charette, A. B. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of Organic Chemistry. Available at: [Link]

  • Ortuno, R. M., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry. Available at: [Link]

  • Chen, C. Y., et al. (2005). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. PubMed. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.
  • Google Patents. (2008). US20080103334A1 - Process For Synthesis Of Gabapentin. Google Patents.
  • Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Available at: [Link]

  • Nuno, M., et al. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ARKIVOC. Available at: [Link]

  • Wang, Z. J., et al. (2014). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Constant, C., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. Available at: [Link]

  • Ortuno, R. M., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry. Available at: [Link]

  • Anisenkov, A. D., et al. (2024). Synthesis of Novel Planar-Chiral Charge-Compensated nido-Carborane-Based Amino Acid. Molecules. Available at: [Link]

  • Hruby, V. J., et al. (2025). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available at: [Link]

  • Singh, S., & Sharma, P. K. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Wang, Z. J., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition. Available at: [Link]

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  • Georgia Southern University. (n.d.). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University Digital Commons. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. News from the Department of Chemistry. Available at: [Link]

  • Mortenson, D. E., & Gellman, S. H. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. Available at: [Link]

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The C2-Privilege: Strategic Exploitation of 2-Substituted Indanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthetic strategies of 2-substituted indane derivatives.

Executive Summary

The indane (2,3-dihydro-1H-indene) scaffold is a "privileged structure" in medicinal chemistry, serving as a rigid bioisostere for phenylalkylamines. While 1-substituted indanes (e.g., Rasagiline) are well-characterized, 2-substituted indanes offer unique pharmacological and pharmacokinetic advantages. Substitution at the C2 position creates a specific conformational lock that mimics the anti-periplanar conformation of neurotransmitters like dopamine and serotonin, while simultaneously blocking the primary site of metabolic liability found in non-rigid analogs.

This guide analyzes the structural logic, synthetic architecture, and therapeutic applications of 2-substituted indanes, focusing on high-value targets such as Indantadol (neuropathic pain) and Aprindine (arrhythmia).

Structural & Metabolic Logic[1]

The Conformational Advantage

In flexible molecules like amphetamine or phenethylamine, the side chain rotates freely. The 2-aminoindane (2-AI) scaffold rigidly locks the amine nitrogen and the aromatic ring into a fixed distance and orientation.

  • C1 vs. C2: 1-substituted indanes possess a chiral center at the benzylic position, often leading to rapid metabolic oxidation. 2-substituted indanes move the functional group away from the benzylic carbon, preserving the "folded" conformation required for high-affinity binding to monoamine transporters (MATs) and NMDA receptors.

Metabolic Stability Profile

A critical limitation of 1-substituted indanes is benzylic hydroxylation by CYP450 isoforms.

  • Mechanism: The C1 and C3 carbons are benzylic and electron-rich.

  • C2 Strategy: Placing the substituent at C2 sterically hinders the approach of metabolic enzymes to the adjacent benzylic protons. Furthermore, 2-substituted derivatives often lack the benzylic hydrogen on the carbon bearing the heteroatom, preventing direct

    
    -carbon oxidation common in benzylic amines.
    

Synthetic Architectures: Accessing the C2 Core

Synthesizing 2-substituted indanes is generally more challenging than 1-substituted analogs due to the lack of benzylic activation at C2. Three primary protocols are employed.

Protocol A: Reductive Amination (The Industry Standard)

This is the most robust method for generating 2-aminoindane scaffolds, utilizing 2-indanone as the key intermediate.

  • Step 1: Condensation of 2-indanone with an amine (or ammonium acetate) to form an imine/enamine.

  • Step 2: In situ reduction using Sodium Cyanoborohydride (NaBH

    
    CN) or Sodium Triacetoxyborohydride (STAB).
    
  • Yield: Typically 70-90%.

  • Scalability: High; used in multi-kilogram GMP production.

Protocol B: C-H Functionalization (Emerging Methodology)

Modern Pd-catalyzed methods allow for the direct arylation or alkylation of unactivated alkenes followed by cyclization, or direct C2-functionalization of indanes using directing groups.

Protocol C: Case Study Synthesis – Indantadol

Target: Indantadol (N-(2,3-dihydro-1H-inden-2-yl)glycinamide) Therapeutic Class: NMDA Antagonist / MAO Inhibitor.[1]

Step-by-Step Experimental Protocol

1. Preparation of 2-Aminoindane Hydrochloride

  • Reagents: 2-Indanone (1.0 eq), Ammonium Acetate (10.0 eq), NaBH

    
    CN (0.7 eq), Methanol.
    
  • Procedure:

    • Dissolve 2-indanone in dry methanol under N

      
      .
      
    • Add ammonium acetate and stir at room temperature (RT) for 30 min.

    • Cool to 0°C and add NaBH

      
      CN portion-wise.
      
    • Stir at RT for 12 hours.

    • Quench with conc. HCl (pH < 2) to decompose borate complexes.

    • Basify with NaOH (pH > 10) and extract with DCM.

    • Convert to HCl salt using ethereal HCl.

  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) shows a quintet at
    
    
    4.0 ppm (CH-NH
    
    
    ).

2. Coupling with N-Boc-Glycine

  • Reagents: 2-Aminoindane (1.0 eq), N-Boc-Glycine (1.1 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF.
    
  • Procedure:

    • Dissolve N-Boc-Glycine in DMF. Add EDC/HOBt and stir for 15 min to activate acid.

    • Add 2-Aminoindane and DIPEA.

    • Stir at RT for 16h.

    • Aqueous workup (Citric acid wash -> NaHCO

      
       wash).
      
  • Result: N-Boc-Indantadol intermediate.

3. Deprotection to Indantadol

  • Reagents: TFA/DCM (1:1).

  • Procedure: Stir intermediate in TFA/DCM for 2h. Evaporate volatiles. Neutralize with weak base resin or NaHCO

    
    . Recrystallize from Isopropanol.
    

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis of Indantadol (CNS target) and Aprindine (Cardiovascular target) from the common 2-Indanone precursor.

IndaneSynthesis cluster_legend Reaction Types Indanone 2-Indanone (Common Precursor) Amine 2-Aminoindane Indanone->Amine Reductive Amination (NH4OAc, NaBH3CN) PhenylAmine N-Phenyl-2-aminoindane Indanone->PhenylAmine Reductive Amination (Aniline, NaBH3CN) BocInt N-Boc-Indantadol (Intermediate) Amine->BocInt Peptide Coupling (N-Boc-Gly, EDC, HOBt) Indantadol INDANTADOL (NMDA Antagonist) BocInt->Indantadol Deprotection (TFA/DCM) Aprindine APRINDINE (Antiarrhythmic) PhenylAmine->Aprindine Alkylation (Cl-CH2-CH2-CH2-NEt2, NaH) Reductive Reductive Amination

Figure 1: Divergent synthesis of Indantadol and Aprindine from the 2-Indanone platform.

Pharmacology & Mechanism of Action[2][3][4][5]

Indantadol: The Dual-Action CNS Agent

Indantadol represents a sophisticated medicinal chemistry approach to neuropathic pain. It combines two distinct mechanisms within a single small molecule (Molecular Weight: 190.24 Da).

  • NMDA Antagonism: It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike high-affinity blockers (e.g., MK-801) which cause psychotomimetic side effects, Indantadol has low-to-moderate affinity, allowing for "physiological" blockade that preserves normal synaptic transmission while dampening excitotoxicity.

  • MAO Inhibition: It reversibly inhibits Monoamine Oxidase (MAO), increasing the synaptic concentration of norepinephrine and serotonin, which enhances descending inhibitory pain pathways.

Aprindine: The Class Ib Antiarrhythmic

Aprindine utilizes the lipophilic 2-indanyl group to anchor the molecule within the voltage-gated sodium channel (Na


1.5) in cardiac myocytes.[2]
  • Mechanism: It stabilizes the inactive state of the sodium channel, slowing the rate of Phase 0 depolarization.

  • SAR Note: The bulky N-phenyl-N-indanyl moiety provides the necessary hydrophobic bulk to interact with the channel pore lipids, while the diethylamino side chain remains protonated at physiological pH to interact with the channel's selectivity filter.

Pharmacological Data Summary
CompoundTarget(s)MechanismClinical IndicationKey SAR Feature
Indantadol NMDA / MAO-AAntagonist / InhibitorNeuropathic Pain / CoughGlycine moiety mimics endogenous co-agonist; Indane provides rigid anchor.
Aprindine Na

1.5
Channel BlockerArrhythmia (Class Ib)N-Phenyl-N-2-indanyl core creates high lipophilicity (LogP ~4.5).
2-Aminoindane NET / DAT / SERTReleasing AgentExperimental (Psychoactive)Rigid phenethylamine analog; selective for SERT/NET over DAT.

Mechanistic Visualization: Indantadol Signaling

The following diagram details the dual mechanism of Indantadol in the context of a nociceptive neuron.

IndantadolMechanism NMDA NMDA Receptor (Ca2+ Channel) CaInflux Ca2+ Influx (Excitotoxicity) NMDA->CaInflux Promotes MAO Monoamine Oxidase (Mitochondrial Enzyme) Monoamines Synaptic NE / 5-HT MAO->Monoamines Degrades (Normal Action) Drug INDANTADOL Drug->NMDA Blocks (Non-competitive) Drug->MAO Inhibits Pain Neuropathic Pain Signal Propagation CaInflux->Pain Sensitization Monoamines->Pain Inhibits (Descending Pathway)

Figure 2: Dual mechanism of Indantadol attenuating pain via NMDA blockade and Monoamine elevation.[1]

References

  • Indantadol Pharmacology: Mattia, C., & Coluzzi, F. (2007).[1] Indantadol, a novel NMDA antagonist and nonselective MAO inhibitor for the potential treatment of neuropathic pain.[1][3] Current Opinion in Investigational Drugs.

  • Aprindine Mechanism: Stoelting, R. K. (1979). Aprindine: A new antiarrhythmic drug. American Heart Journal.[4]

  • 2-Aminoindane SAR: Nichols, D. E., et al. (1994). 2-Aminoindans as selective monoamine releasing agents. Journal of Medicinal Chemistry.

  • Indane Synthesis Review: Ahmed, A., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect.

  • Metabolic Stability: BenchChem Technical Support. (2025).[5][6][7] Comparative Guide to Metabolic Stability of Adamantanone and Indane Derivatives.

Sources

Methodological & Application

Application Note: Optimized Bucherer-Bergs Synthesis of Spiro[imidazolidine-4,2'-indan]-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for converting indan-2-one into spiro[imidazolidine-4,2'-indan]-2,5-dione via the Bucherer-Bergs reaction. While the Bucherer-Bergs reaction is a staple of heterocyclic chemistry, cyclic ketones like indan-2-one present specific challenges regarding solubility and steric strain during the spiro-ring formation.

This guide moves beyond standard textbook descriptions, offering an optimized "Sealed-Vessel" protocol that mitigates the loss of volatile ammonia and carbon dioxide, significantly improving yield and reproducibility compared to open-reflux methods.

Mechanistic Insight & Reaction Pathway

The transformation involves a four-component condensation between the ketone, cyanide source, ammonia, and carbon dioxide (the latter two generated in situ from ammonium carbonate).[1]

Why Indan-2-one?

Indan-2-one is a rigid, bicyclic ketone. The resulting product is a spiro-hydantoin , a privileged scaffold in medicinal chemistry, particularly known for aldose reductase inhibition (diabetes complications) and anticonvulsant activity.

The Pathway

The reaction proceeds through a thermodynamic equilibrium. The formation of the spiro junction is the rate-determining geometric constraint.

BuchererBergsMechanism Ketone Indan-2-one Imine Imine Intermediate Ketone->Imine + NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Carbamate Cyano-carbamic Acid Aminonitrile->Carbamate + CO2 Cyclization 5-imino-oxazolidin-2-one Carbamate->Cyclization Ring Closure Product Spiro-hydantoin (Target) Cyclization->Product Rearrangement Reagent1 (NH4)2CO3 (NH3 source) Reagent1->Ketone Reagent2 KCN (CN- source) Reagent2->Imine Reagent3 CO2 (from Carbonate) Reagent3->Aminonitrile

Figure 1: Mechanistic pathway from Indan-2-one to Spiro-hydantoin. Note the critical incorporation of CO2 in the third step.

Critical Process Parameters (CPPs)

Success with indan-2-one relies on controlling three variables that often lead to failure in generic protocols:

ParameterChallengeOptimized Solution
Solvent System Indan-2-one is lipophilic; salts are hydrophilic. A mismatch causes biphasic failure.50:50 EtOH/H2O . This specific ratio solubilizes the ketone at 60°C while keeping the inorganic carbonate in solution.
Reagent Volatility

decomposes to

and

at 60°C. Open reflux leads to reagent loss and stalled reaction.
Sealed Pressure Tube . Operating in a closed system retains partial pressure of gases, driving the equilibrium forward.
Cyanide Stability Cyanide can polymerize (darkening) or hydrolyze if pH drops.Buffer Capacity . Excess ammonium carbonate (3-4 eq) acts as a buffer, maintaining pH ~8-9, stabilizing the cyanide.

Experimental Protocol

Safety Pre-Requisite: The "Zero-Tolerance" Cyanide Protocol
  • Engineering Controls: All weighing and handling of KCN must occur inside a certified fume hood.

  • Antidote: Verify presence of a Cyanide Antidote Kit (e.g., Hydroxocobalamin) nearby.

  • pH Rule: Never allow cyanide solutions to contact acid.[2] Fatal HCN gas will evolve.

  • Waste: Quench all cyanide waste with bleach (NaOCl) at pH > 10 before disposal.[2]

Materials
  • Indan-2-one (1.0 eq, 10 mmol, 1.32 g)

  • Potassium Cyanide (KCN) (2.0 eq, 20 mmol, 1.30 g)

  • Ammonium Carbonate

    
     (4.0 eq, 40 mmol, 3.84 g)
    
  • Ethanol (Absolute) / Deionized Water (1:1 v/v)

Step-by-Step Procedure (Sealed Vessel Method)
  • Preparation of Reagent Solution:

    • In a 50 mL beaker, dissolve KCN (1.30 g) and Ammonium Carbonate (3.84 g) in 15 mL of Deionized Water.

    • Note: Sonicate briefly if carbonate clumps are present.

  • Substrate Solubilization:

    • In a heavy-walled pressure tube (Ace Glass or similar), dissolve Indan-2-one (1.32 g) in 15 mL of Ethanol.

    • Stir until fully dissolved.

  • Reaction Initiation:

    • Add the aqueous reagent solution to the ethanolic ketone solution. The mixture may turn slightly cloudy; this is normal.

    • Seal the pressure tube tightly with a Teflon screw cap and O-ring.

  • Thermal Phase:

    • Immerse the tube in an oil bath pre-heated to 65°C .

    • Stirring: Vigorous magnetic stirring (600 rpm) is essential to maintain the emulsion.

    • Duration: 18–24 hours.

    • Observation: The mixture will become homogeneous as it heats, then potentially precipitate the hydantoin product as a white solid over time.

  • Workup & Isolation:

    • Cool the vessel to room temperature, then place in an ice bath for 30 minutes.

    • CAUTION: Open the vessel inside the fume hood to release any residual ammonia pressure.

    • Precipitation: Pour the reaction mixture into a beaker containing 50 mL of crushed ice/water.

    • Acidification: Slowly add concentrated HCl dropwise with stirring until pH reaches ~2. This step must be done in a hood; it drives the final precipitation and destroys residual cyanide.

    • Filtration: Filter the white precipitate using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove salts.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (3:1) .

    • Dry in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

ExperimentalWorkflow Start Start: Indan-2-one Mix Mix with KCN + (NH4)2CO3 Solvent: 50% EtOH/H2O Start->Mix Heat Heat at 65°C (18-24h) Sealed Pressure Tube Mix->Heat Cool Cool & Vent (Fume Hood!) Heat->Cool Acidify Acidify to pH 2 (HCl) Precipitates Product Cool->Acidify Filter Filter & Wash (Remove Salts/CN-) Acidify->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure Spiro-hydantoin Recryst->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the spiro-hydantoin.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Dark Brown/Black Mixture Polymerization of HCN or oxidation of phenols.Reduce temperature to 55°C. Ensure reagents are fresh. Check inert atmosphere (N2 flush before sealing).
Low Yield (<40%) Loss of Ammonia/CO2.[3]Verify Seal: Use a pressure tube, not a round bottom flask with a loose condenser. Increase

to 5 equivalents.
Oily Product Incomplete cyclization or impurities.The intermediate ureido-nitrile may not have cyclized. Increase reaction time. Recrystallize from dilute ethanol.
No Precipitate on Acidification Product is too soluble in EtOH.Evaporate 50% of the ethanol volume under reduced pressure before pouring onto ice/water.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie. (Foundational Reference).

  • Sarges, R., et al. (1988). Spirohydantoin aldose reductase inhibitors derived from 1-tetralone and related ketones. Journal of Medicinal Chemistry.

  • Marinov, M., et al. (2014). Synthesis of 3',4'-Dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione.[4] Acta Chimica Slovenica. (Provides specific molar ratios for cyclic ketones).

  • Alfa Chemistry. Bucherer-Bergs Reaction Protocol and Mechanism.[1]

  • Safe Work Australia. Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.

Sources

Application Notes & Protocols: Synthesis of Peptide Mimetics Using Amino Indane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Peptide Therapeutic Hurdle with Constrained Scaffolds

Natural peptides are exquisite signaling molecules, capable of interacting with biological targets with high affinity and specificity. However, their translation into effective therapeutics is often hampered by significant liabilities, including poor metabolic stability, low cell permeability, and unfavorable bioavailability.[1] Peptidomimetics—molecules designed to emulate the structure and function of natural peptides—offer a compelling solution to these challenges.[2][3] A highly effective strategy in peptidomimetic design is the incorporation of conformational constraints, which lock the molecule into a specific, biologically active three-dimensional shape.[1][4] This pre-organization can lead to enhanced binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties.

Among the vast array of molecular scaffolds used to impose such constraints, the amino indane framework has emerged as a particularly valuable tool. Specifically, 2-aminoindane-2-carboxylic acid (Aic) serves as a rigid, cyclic α,α-disubstituted amino acid.[5] Its incorporation into a peptide sequence provides a powerful steric constraint that can effectively mimic or induce secondary structures like β-turns.[5][6][7] β-turns are critical motifs in molecular recognition and protein-protein interactions, making Aic-based peptidomimetics highly sought-after in drug discovery for developing inhibitors of targets like thrombin and STAT3.[1][8]

This guide provides a detailed overview of the design principles and synthetic protocols for creating peptide mimetics using the 2-aminoindane-2-carboxylic acid scaffold, from the synthesis of the core building block to its incorporation into peptides via solid-phase synthesis.

Section 1: Design Principles of the Amino Indane Scaffold

The efficacy of 2-aminoindane-2-carboxylic acid (Aic) as a peptidomimetic scaffold lies in its rigid bicyclic structure. Unlike a natural amino acid with a flexible side chain, the fusion of a cyclopentyl ring to a benzene ring locks the Cα substituents. When incorporated into a peptide chain, this rigidity severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt a well-defined conformation.

This conformational control is instrumental in mimicking β-turns, which are secondary structures that reverse the direction of the polypeptide chain.[2][8] A β-turn is defined by four amino acid residues (i, i+1, i+2, and i+3) and is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.[8] By replacing a dipeptide unit (e.g., residues i+1 and i+2) with a single Aic residue, the scaffold can effectively force the peptide chain into a turn-like structure, thereby presenting the flanking amino acid side chains in a precise orientation for target binding. This structural pre-organization minimizes the entropic penalty upon binding, often leading to a significant increase in potency.

Figure 1: Comparison of a flexible dipeptide unit with the rigid amino indane scaffold.

Section 2: Synthesis of the Core Building Block: 2-Aminoindane-2-carboxylic Acid (Aic)

While Fmoc-protected Aic is commercially available for direct use in peptide synthesis, an in-house synthesis of the core amino acid may be required for large-scale production or for creating derivatives.[9] An efficient and scalable method has been reported that proceeds via the dialkylation of a nucleophilic glycine equivalent.[5][10]

Causality of Method Selection: This synthetic route is advantageous due to its high yields, operational simplicity, and use of mild reaction conditions, making it practical for laboratory and potential pilot-scale synthesis.[5] The strategy relies on a robust two-step alkylation using a Ni(II) complex of a glycine Schiff base, which provides excellent control and high chemical efficiency.[10]

Protocol 1: Synthesis of 2-Aminoindane-2-carboxylic Acid

This protocol is adapted from the method described by Soloshonok, et al.[5]

Step 1: Monoalkylation of Glycine Schiff Base Complex

  • To a vigorously stirred solution of the Ni(II)-complex of the glycine Schiff base (1.0 eq) and o-dibromoxylylene (1.2 eq) in dichloromethane (DCM), add an aqueous solution of 50% NaOH and tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst.

  • Stir the biphasic mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer. Wash with water, brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the monoalkylated intermediate, which is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude monoalkylated intermediate from Step 1 in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium tert-butoxide (NaO-t-Bu, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the cyclized Ni(II) complex.

Step 3: Decomposition of the Complex to Yield Aic

  • Suspend the cyclized complex in a mixture of methanol and water.

  • Add concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2-3.

  • Heat the mixture at 60 °C for 2-3 hours to decompose the complex and precipitate the ligand.

  • Filter off the precipitated ligand and wash with dilute HCl.

  • Neutralize the aqueous filtrate with a suitable base (e.g., pyridine or NaOH) to precipitate the final product, 2-aminoindane-2-carboxylic acid.

  • Collect the solid by filtration, wash with cold water and then ether, and dry under vacuum.

start Glycine Schiff Base (Ni(II) Complex) step1 Phase-Transfer Monoalkylation start->step1 o-dibromoxylylene, NaOH, TBAB step2 Intramolecular Cyclization step1->step2 NaO-t-Bu, DMF step3 Acidic Decomposition step2->step3 HCl, H2O/MeOH end 2-Aminoindane-2- carboxylic Acid (Aic) step3->end

Figure 2: Workflow for the synthesis of the Aic core building block.

ParameterSpecificationReference
Starting Material Ni(II)-complex of glycine Schiff base[5][10]
Alkylation Yield ~97%[5][10]
Cyclization Yield ~93%[5][10]
Final Product Yield ~98% (from complex)[5][10]
Key Reagents o-dibromoxylylene, NaO-t-Bu, TBAB[5][10]

Section 3: Solid-Phase Synthesis of Amino Indane-Containing Peptides

The most common and efficient method for incorporating Aic into a peptide sequence is through automated or manual Solid-Phase Peptide Synthesis (SPPS) using an Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[9][11] The key building block, Fmoc-2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH), is commercially available and can be coupled using standard peptide coupling reagents.

Causality of Method Selection: SPPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid-phase resin after each step.[12] The Fmoc strategy is preferred over the older Boc strategy due to the use of milder deprotection conditions (a weak base like piperidine vs. a strong acid like TFA), which preserves acid-labile side-chain protecting groups until the final cleavage step.[11][12]

Protocol 2: Fmoc-SPPS of an Aic-Containing Peptide

This protocol describes a general procedure for manual synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling

  • Place the Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in a fritted reaction vessel.

  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation (e.g., on a shaker).

  • Drain the DMF.

2. Initial Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swelled resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) followed by DCM (3 times) to remove all traces of piperidine.

3. Coupling of the First Amino Acid (Post-Aic Residue)

  • In a separate vial, dissolve the first Fmoc-protected amino acid (3-4 eq. relative to resin loading) and a coupling agent activator like HOBt/HBTU (3-4 eq.) or HATU (3-4 eq.) in DMF.

  • Add a base, N,N-diisopropylethylamine (DIPEA) (6-8 eq.), to the vial and agitate for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate at room temperature for 1-2 hours.

  • Perform a Kaiser test to confirm reaction completion (a negative result, indicated by colorless beads, signifies a complete reaction). If the test is positive, continue coupling for another hour or perform a double coupling.

  • Once complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

4. Iterative Chain Elongation (Including Fmoc-Aic-OH)

  • Repeat the cycle of Fmoc Deprotection (Step 2) and Coupling (Step 3) for each subsequent amino acid in the sequence.

  • When coupling Fmoc-Aic-OH , use the same procedure. Due to its steric bulk, a longer coupling time (2-4 hours) or the use of a more potent coupling agent like HATU is recommended to ensure high coupling efficiency.

5. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a desiccator.

  • Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) . TIS acts as a scavenger to trap reactive cations generated from the cleavage of side-chain protecting groups.[11]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of starting resin) and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

  • A white precipitate (the crude peptide) will form. Place the tube at -20 °C for 30 minutes to maximize precipitation.

  • Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide under vacuum.

start Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Couple Fmoc-AA-OH (HBTU/HATU, DIPEA) wash1->couple kaiser Kaiser Test couple->kaiser wash2 Wash (DMF, DCM) wash2->deprotect Continue Elongation cleave 4. Final Cleavage (TFA/TIS/H2O) wash2->cleave Final Residue Added kaiser->couple Positive kaiser->wash2 Negative precipitate 5. Precipitate in Ether cleave->precipitate end Crude Peptide precipitate->end

Figure 3: General workflow for Solid-Phase Peptide Synthesis (SPPS) of an Aic-containing peptide.

Section 4: Purification and Characterization

The crude peptide obtained after cleavage must be purified to remove truncated sequences, deletion sequences, and byproducts from the cleavage process.

  • Purification: The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile (both containing 0.1% TFA). Fractions are collected and analyzed for purity.

  • Characterization:

    • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm that the purified peptide has the correct molecular weight.

    • Analytical HPLC: Used to assess the purity of the final product (typically >95% is desired for biological assays).

    • Structural Analysis: For detailed conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography can be employed. These techniques can provide direct evidence that the Aic scaffold is inducing the desired β-turn or constrained conformation.[6][7]

Section 5: Applications and Future Directions

Peptidomimetics incorporating the amino indane scaffold are powerful tools in drug discovery and chemical biology. Their primary application is in the design of inhibitors for protein-protein interactions (PPIs), where mimicking a specific secondary structure is key to achieving high affinity and selectivity.[1] The synthetic accessibility of the Aic building block and its straightforward incorporation via SPPS make it an attractive scaffold for generating compound libraries for high-throughput screening.[13]

Future work in this area may focus on developing novel derivatives of the indane scaffold to fine-tune conformational preferences or to introduce new vectors for chemical modification. The combination of rigid scaffolds like Aic with other peptidomimetic strategies, such as macrocyclization or the incorporation of other unnatural amino acids, will continue to be a fruitful avenue for creating next-generation therapeutics with superior drug-like properties.[14][15]

References

  • Title: Synthesis of Conformationally Constrained Dipeptide Mimetics with Azabicyclo[5][16]nonanone and Azabicyclo[5][6]decanone Scaffolds | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed Source: PubMed URL: [Link]

  • Title: Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics | Request PDF Source: ResearchGate URL: [Link]

  • Title: Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - MDPI Source: MDPI URL: [Link]

  • Title: β-Turn Mimics by Chemical Ligation - PMC Source: NCBI URL: [Link]

  • Title: Design, Synthesis and Late‐Stage Modification of Indane‐Based Peptides via [2+2+2] Cyclotrimerization - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - eScholarship.org Source: eScholarship.org URL: [Link]

  • Title: Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC Source: NCBI URL: [Link]

  • Title: Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH Source: NCBI URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC Source: NCBI URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

  • Title: Privileged Scaffolds in Medicinal Chemistry: An Introduction - LASSBIO Source: LASSBIO URL: [Link]

Sources

Technical Guide: 2-Amino-2-Cyanoindane as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Doc ID: IND-CN-2024-v1

Executive Summary

2-amino-2-cyanoindane is a critical synthetic intermediate used primarily to access 2-aminoindane-2-carboxylic acid (Aic) . Aic is a conformationally restricted phenylalanine/phenylglycine analogue. By locking the amino acid side chain into the rigid indane ring system, medicinal chemists can restrict the conformational space of peptides, thereby enhancing receptor selectivity and metabolic stability.

This guide details the synthesis of 2-amino-2-cyanoindane via the Strecker reaction , its subsequent hydrolysis to Aic, and the critical safety protocols required for handling cyanide-based workflows in a drug discovery setting.

Strategic Importance in Drug Design

The value of 2-amino-2-cyanoindane lies in its downstream product, Aic . In peptide mimetics, flexible amino acids (like Phenylalanine) often result in poor selectivity and rapid enzymatic degradation.

  • Conformational Restriction: The indane ring "freezes" the

    
     and 
    
    
    
    torsion angles.
  • Bioisosterism: It serves as a scaffold for NMDA receptor antagonists and bradykinin antagonists.

  • Metabolic Stability: The quaternary carbon at the

    
    -position prevents racemization and hinders proteolytic cleavage.
    
Pathway Visualization: Strategic Utility

G Start 2-Indanone Inter 2-Amino-2-Cyanoindane (The Intermediate) Start->Inter Strecker Rxn Product 2-Aminoindane-2-Carboxylic Acid (Aic) Inter->Product Acid Hydrolysis App1 NMDA Antagonists Product->App1 App2 Peptide Mimetics (Opioids/Bradykinin) Product->App2

Figure 1: The strategic workflow converting 2-Indanone to bioactive scaffolds via the nitrile intermediate.

Synthesis Protocol: The Strecker Reaction

The industry-standard route utilizes a "one-pot" Strecker synthesis. While efficient, this reaction involves an equilibrium between the ketone, the imine, and the aminonitrile.

Reagents & Materials[1][2][3][4][5]
  • Substrate: 2-Indanone (98% purity).

  • Cyanide Source: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).[1]

  • Amine Source: Ammonium Chloride (NH

    
    Cl).[2]
    
  • Solvent: 50% Aqueous Methanol or Ethanol.

  • Quenching Agent: 10% Sodium Hypochlorite (Bleach).

Step-by-Step Methodology

CRITICAL SAFETY WARNING: This protocol generates Hydrogen Cyanide (HCN) in situ. All operations must be performed in a functioning fume hood with a cyanide monitor active. See Section 6 for Safety.

  • Preparation of Reagents:

    • In a round-bottom flask, dissolve NH

      
      Cl  (1.2 equivalents) in water.
      
    • Add KCN (1.2 equivalents) to the solution. Note: The solution will become cold (endothermic).

    • Stir until fully dissolved.

  • Addition of Substrate:

    • Dissolve 2-Indanone (1.0 equivalent) in Methanol (volume equal to the water used above).

    • Add the ketone solution dropwise to the cyanide/ammonium mixture over 30 minutes.

    • Expert Insight: Rapid addition can cause local heating and polymerization of the ketone. Maintain temperature

      
      C.
      
  • Reaction Incubation:

    • Seal the flask tightly.

    • Stir vigorously at room temperature for 24 to 48 hours .

    • Monitoring: The ketone carbonyl peak (IR: ~1715 cm

      
      ) should disappear, replaced by the weak nitrile stretch (IR: ~2230 cm
      
      
      
      ).
  • Work-up:

    • Pour the reaction mixture into ice water.

    • The product, 2-amino-2-cyanoindane , typically precipitates as a solid.

    • Filter the solid and wash with cold water to remove residual cyanide salts.

    • Alternative Extraction: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallize from Ethanol/Water if necessary.

    • Target Yield: 60–75%.

Downstream Processing: Hydrolysis to Aic

The nitrile group on the crowded indane ring is sterically hindered, making hydrolysis difficult. Standard mild conditions often fail.

Protocol: Acid-Mediated Hydrolysis[5][7][8]
  • Digestion:

    • Suspend 2-amino-2-cyanoindane in 6M HCl (excess, typically 10-20 mL per gram of substrate).

    • Expert Insight: For extremely stubborn substrates, a mixture of H

      
      SO
      
      
      
      and Glacial Acetic Acid (1:1) can be used to increase solubility and reflux temperature.
  • Reflux:

    • Heat to reflux (

      
      C+) for 12–24 hours .
      
    • Monitor via TLC or LC-MS for the disappearance of the nitrile.

  • Isolation:

    • Concentrate the solution under vacuum to remove excess acid.

    • The residue is the Amino Acid Hydrochloride Salt .

    • To obtain the free zwitterion, dissolve in minimal water and neutralize with Ammonium Hydroxide to pH 6–7. The amino acid will precipitate.

Troubleshooting: The "Assisted Hydrolysis" Route

If direct hydrolysis fails due to steric bulk (common in scaffold-constrained amino acids like adamantane or indane), use the Imidate/Amide Route :

  • Treat nitrile with HCl/MeOH (Pinner reaction)

    
     Methyl Imidate.
    
  • Hydrolyze Imidate

    
     Ester.
    
  • Saponify Ester

    
     Acid.
    

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous characterization.

TechniqueKey Diagnostic SignalInterpretation
FT-IR 2230 cm

(Weak/Sharp)
Presence of Nitrile (C

N).[3] Absence indicates hydrolysis.
FT-IR 3300–3500 cm

(Broad)
Primary Amine (N-H) stretch.[3]
1H-NMR

3.0–3.5 ppm
(Multiplets)
Benzylic protons of the indane ring (C1 and C3).
13C-NMR ~120 ppm Nitrile Carbon (C

N).
13C-NMR ~60 ppm Quaternary Carbon (C2) - confirms substitution.
Analytical Logic Flow

QC Sample Crude Product IR_Check IR Spectrum (Check 2230 cm-1) Sample->IR_Check Decision Signal Present? IR_Check->Decision NMR 1H NMR / 13C NMR Decision->NMR Yes (Nitrile Confirmed) Fail Hydrolysis/Start Over Decision->Fail No (Reaction Incomplete)

Figure 2: Quality Control Logic for confirming the intermediate.

Safety & Handling: Cyanide Management

Severity: High.[4] Hazard: Potassium Cyanide and the intermediate aminonitrile can release HCN gas upon contact with acid or moisture.

The "Buddy System" Rule

Never work with >100mg of Cyanide salts alone. A second researcher must be present and aware of the "Cyanide Antidote Kit" location.

Waste Disposal Protocol (Quenching)

Do NOT pour cyanide waste down the drain or into standard organic waste containers.

  • Quenching Solution: Prepare a solution of 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.

  • Treatment: Slowly add cyanide waste to the bleach solution while stirring in a fume hood.

  • Verification: Test for residual cyanide using "Prussian Blue" test or commercial cyanide test strips.

  • Disposal: Only after the test is negative can the waste be disposed of as non-cyanide chemical waste.

References

  • Strecker Synthesis Mechanism & Overview

    • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."[2][5] [Link]

  • Indane & Adamantane Amino Acid Analogues (Hydrolysis Challenges)

    • ResearchGate. "Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile."[6] [Link]

  • Cyanide Safety Standard Operating Procedures

    • MIT Environment, Health & Safety.[1] "Laboratory Use of Cyanide Salts Safety Guidelines."[1] [Link]

  • IR Spectroscopy of Nitriles

    • Chemistry LibreTexts. "IR Spectrum of a Nitrile."[7] [Link]

Sources

Selective Synthesis of 2-Aminoindane-2-carboxamide via Biocatalytic Hydration of the Nitrile Precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a detailed protocol for the preparation of 2-aminoindane-2-carboxamide, a valuable building block in medicinal chemistry, starting from 2-indanone. The synthetic strategy involves an initial Strecker reaction to form the key intermediate, 2-aminoindane-2-carbonitrile, followed by a highly selective enzymatic hydrolysis to yield the target carboxamide. This guide emphasizes a green chemistry approach, utilizing a whole-cell biocatalyst containing nitrile hydratase (NHase) to circumvent the harsh conditions and low selectivity associated with traditional chemical hydrolysis methods. The causality behind experimental choices, safety protocols for handling cyanide, and detailed analytical procedures are discussed to ensure scientific integrity and reproducibility.

Introduction: The Challenge and Opportunity

Cyclic α,α-disubstituted amino acids and their derivatives, such as 2-aminoindane-2-carboxamide, are privileged scaffolds in drug discovery. Their rigid conformation allows for precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. While methods for synthesizing the parent amino acid, 2-aminoindane-2-carboxylic acid, have been reported, the selective synthesis of the primary amide presents a distinct challenge.[1][2][3]

The conversion of a sterically hindered tertiary nitrile directly to its corresponding amide is often problematic using conventional chemical methods. Strong acid or base hydrolysis typically requires harsh conditions (e.g., high temperatures, prolonged reaction times) which can lead to undesired side reactions or complete hydrolysis to the carboxylic acid.[4][5][6][7] This lack of selectivity results in difficult purifications and reduced yields of the desired carboxamide.

Biocatalysis offers an elegant and efficient alternative. Nitrile-hydrolyzing enzymes, specifically nitrile hydratases (NHase, EC 4.2.1.84), catalyze the hydration of nitriles to amides with exceptional chemo- and regioselectivity under mild, aqueous conditions.[8][9][10] These enzymes, often employed in the form of whole microbial cells (e.g., from the genus Rhodococcus), prevent over-hydrolysis to the carboxylic acid, making them ideal catalysts for this transformation.[11][12] This protocol details a robust, two-step synthesis culminating in a highly selective biocatalytic hydration to produce 2-aminoindane-2-carboxamide.

Overall Synthetic Workflow

The synthesis is a two-stage process beginning with the readily available 2-indanone. The first stage is the formation of the α-amino nitrile via a Strecker reaction. The second, critical stage is the selective hydration of the nitrile to the target amide using a whole-cell biocatalyst.

G Indanone 2-Indanone Strecker Stage 1: Strecker Synthesis (NaCN, NH4Cl, EtOH/H2O) Indanone->Strecker Nitrile 2-Aminoindane-2-carbonitrile Strecker->Nitrile Biocatalysis Stage 2: Biocatalytic Hydration (Rhodococcus sp. whole cells, Phosphate Buffer, 30°C) Nitrile->Biocatalysis Carboxamide 2-Aminoindane-2-carboxamide Biocatalysis->Carboxamide

Caption: Overall two-stage synthetic workflow.

Stage 1 Protocol: Synthesis of 2-Aminoindane-2-carbonitrile

This procedure is a modified Strecker synthesis, a reliable method for producing α-amino nitriles from ketones.

Causality: The reaction proceeds via the in situ formation of an imine from 2-indanone and ammonia (from ammonium chloride). The cyanide ion then attacks the electrophilic imine carbon to form the α-amino nitrile. Ethanol is used as a co-solvent to improve the solubility of the organic starting material.

Materials and Reagents
  • 2-Indanone

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Chemical fume hood

Critical Safety Precautions

Working with cyanide salts requires strict adherence to safety protocols due to their extreme toxicity.[13]

  • Never work alone. [13]

  • All manipulations involving sodium cyanide (weighing, solution preparation) must be performed in a certified chemical fume hood.[13][14]

  • Wear appropriate Personal Protective Equipment (PPE): two pairs of nitrile gloves, splash goggles, and a fully fastened lab coat.[14][15]

  • Crucially, keep all cyanide-containing solutions basic (pH > 10) to prevent the formation of highly toxic hydrogen cyanide (HCN) gas. Never mix cyanide waste with acidic waste streams.[14][16]

  • Have a cyanide poisoning first-aid kit and emergency response plan in place. All personnel must be trained on its use.[15][17]

  • Decontaminate all glassware and work surfaces with a 10% bleach solution followed by water.[13]

Step-by-Step Procedure
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (5.88 g, 110 mmol) in deionized water (40 mL).

  • Add ethanol (40 mL) to the flask, followed by 2-indanone (13.2 g, 100 mmol). Stir the resulting suspension.

  • In a chemical fume hood , carefully add sodium cyanide (5.39 g, 110 mmol) to the stirring suspension. Caution: The reaction is exothermic.

  • Seal the flask and stir vigorously at room temperature for 24 hours. The reaction mixture will become a thick slurry.

  • Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexane eluent until the 2-indanone spot has disappeared.

  • Cool the reaction mixture in an ice bath and slowly add 100 mL of cold deionized water.

  • Extract the aqueous slurry with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-aminoindane-2-carbonitrile can be purified by recrystallization from a mixture of ethyl acetate and hexanes or used directly in the next step if purity is sufficient (>95% by NMR).

Stage 2 Protocol: Biocatalytic Hydration to 2-Aminoindane-2-carboxamide

This protocol utilizes whole cells of Rhodococcus erythropolis or a similar species known to possess robust nitrile hydratase activity.[11] Whole cells are preferred for their operational simplicity and the elimination of costly enzyme purification steps.

Causality: The nitrile hydratase enzyme within the microbial cells contains a non-heme iron or cobalt center that activates the nitrile group.[9] A water molecule then attacks the nitrile carbon, leading to the formation of the amide. The reaction is conducted in a buffered aqueous solution at a mild temperature and pH to maintain the enzyme's catalytic activity and stability.[18]

Materials and Reagents
  • 2-Aminoindane-2-carbonitrile (from Stage 1)

  • Rhodococcus sp. whole-cell biocatalyst (e.g., Rhodococcus erythropolis MTCC 1526)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Ethyl Acetate

  • Deionized Water

  • Centrifuge and appropriate tubes

  • Incubator shaker

Biocatalyst Preparation (Example)
  • Prepare a sterile growth medium appropriate for the Rhodococcus strain.

  • Inoculate the medium with a culture of the microorganism and grow at 30°C with shaking (200 rpm) until the late exponential phase is reached.

  • Harvest the cells by centrifugation (e.g., 7,000 x g for 15 minutes at 4°C).[11]

  • Wash the cell pellet twice with a 0.1 M potassium phosphate buffer (pH 7.5).

  • The resulting cell paste can be used immediately or stored frozen for later use.

Step-by-Step Procedure
  • Prepare a 0.1 M potassium phosphate buffer (pH 7.5) by mixing appropriate volumes of 0.1 M KH₂PO₄ and 0.1 M K₂HPO₄.

  • In a 500 mL Erlenmeyer flask, suspend the washed Rhodococcus sp. cell paste (e.g., 5 g wet cell weight) in 200 mL of the phosphate buffer.

  • Add 2-aminoindane-2-carbonitrile (3.16 g, 20 mmol) to the cell suspension.

  • Incubate the flask at 30°C with gentle shaking (150 rpm) for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots, centrifuging to remove cells, and analyzing the supernatant by TLC or HPLC. The disappearance of the starting nitrile and the appearance of a more polar product spot (the amide) indicates conversion.

  • Once the reaction is complete, remove the cells by centrifugation (10,000 x g for 20 minutes).

  • Transfer the supernatant to a separatory funnel and extract with ethyl acetate (4 x 100 mL) to recover the product.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid is the target compound, 2-aminoindane-2-carboxamide, which can be further purified by recrystallization from hot ethanol or isopropanol to achieve high purity.

Product Characterization

Confirm the identity and purity of the final product using standard analytical methods:

  • ¹H and ¹³C NMR: To confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To observe the characteristic amide C=O stretch and disappearance of the nitrile C≡N stretch.

Comparative Analysis and Data Summary

The biocatalytic approach offers significant advantages over traditional chemical hydrolysis for this specific transformation.

ParameterBiocatalytic Hydration (Protocol 2)Conventional Acid Hydrolysis
Catalyst Rhodococcus sp. whole cells (NHase)Concentrated H₂SO₄ or HCl
Temperature 25-35°C80-100°C
pH Neutral (pH 7.0-8.0)Strongly Acidic (pH < 1)
Solvent Aqueous BufferConcentrated Acid / Water
Selectivity High (Amide is the major product)Low (Mixture of amide and carboxylic acid)
Byproducts MinimalSignificant, including ammonium salts
Work-up Simple extractionNeutralization, salt removal
Sustainability "Green," biodegradable catalystHarsh reagents, significant salt waste

Mechanistic Insight: Nitrile Hydratase Action

The high selectivity of the biocatalytic method is rooted in the mechanism of the nitrile hydratase enzyme.

G cluster_0 Nitrile Hydratase Active Site Enzyme Enzyme-Fe(III) Center Complex [Enzyme-Fe(III)]---N≡C-R (Coordinated Complex) Substrate R-C≡N Substrate->Complex Binds Attack Nucleophilic Attack by Coordinated H₂O Complex->Attack H2O H₂O H2O->Attack Attacks Carbon Intermediate Tautomerization Attack->Intermediate Product R-CONH₂ (Amide Product) Intermediate->Product Release Product Release Product->Release Release->Enzyme Regenerates Catalyst

Caption: Simplified mechanism of nitrile hydratase.

The enzyme's active site binds and activates the nitrile group, facilitating a highly controlled addition of a single water molecule.[9][18] The resulting amide product is then released before a second hydrolysis event can occur, which would lead to the carboxylic acid. This is in stark contrast to bulk acid catalysis, where the intermediate amide is often hydrolyzed further under the reaction conditions.[7]

Conclusion

This application note demonstrates a reliable and sustainable method for the synthesis of 2-aminoindane-2-carboxamide. By coupling a classic Strecker reaction with a modern biocatalytic hydration step, this protocol overcomes the selectivity issues inherent in traditional chemical hydrolysis. The use of a whole-cell Rhodococcus biocatalyst provides an operationally simple, environmentally benign, and highly efficient route to this valuable pharmaceutical intermediate, making it an attractive strategy for researchers in drug development and process chemistry.

References

  • Brady, D., Beeton, A., Zeevaart, J., Kgaje, C., van Rantwijk, F., & Sheldon, R. A. (2004). Characterisation of nitrile-hydrolysing enzymes from a novel Rhodococcus strain. Sabinet African Journals. Available at: [Link]

  • Debabov, V. G., & Yanenko, A. S. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]

  • Asano, Y. (2014). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 409-454.
  • DeSantis, G., & DiCosimo, R. (2020). The Fe-type nitrile hydratase from Rhodococcus equi TG328-2 forms an alpha-activator protein complex. PubMed. Available at: [Link]

  • Ohta, H. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles.
  • Prasad, S., Bhalla, T. C., & Nigam, P. (2010). Nitrile hydratase of Rhodococcus erythropolis: characterization of the enzyme and the use of whole cells for biotransformation of nitriles. PMC. Available at: [Link]

  • Kubáč, D., et al. (2006). Biotransformation of Nitriles by Rhodococcus equi A4 immobilized in LentiKats. ResearchGate. Available at: [Link]

  • Kobayashi, M., & Shimizu, S. (1999). The catalytic mechanism of amidase also involves nitrile hydrolysis. PubMed. Available at: [Link]

  • Environmental Health and Safety - Dartmouth College. Cyanide Salts Safety Information. Available at: [Link]

  • United Chemical. (2025). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. Available at: [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. Available at: [Link]

  • Wegman, M. A., et al. (2000). Enantioselectivitiy of the nitrile hydratase from Rhodococcus equi A4 towards substituted (R,S)-2-arylpropionitriles. Research Solutions Pages.
  • Belokon, Y. N., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. Available at: [Link]

  • Veselá, A. B., & Martínková, L. (2014). Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. Available at: [Link]

  • Safe Work Australia. (2019). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available at: [Link]

  • New Jersey Department of Health. (2010). CYANIDE HAZARD SUMMARY. Available at: [Link]

  • Belokon, Y. N., et al. (2003). Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry. Available at: [Link]

  • Martínková, L., & Veselá, A. B. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • ResearchGate. Degree of complete hydrolysis of nitriles to the carboxylic acid. Available at: [Link]

  • Mital, H. C., & Joshi, G. B. (2011). SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS. Journal of the Indian Chemical Society.
  • Patent CN113801033A. (2021). Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.
  • Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. Available at: [Link]

  • Patent JPH0597778A. (1993). Method for producing 2-aminoindane and salts thereof. Google Patents.
  • Patent WO2003076387A2. (2003). Process for preparing 2-aminoindan derivatives. Google Patents.
  • Sureshbabu, V. V., et al. (2010). Solution-phase synthesis of 2-cyano and 2-amido aziridinyl peptides. PMC. Available at: [Link]

  • Black, R. M., & Gill, G. B. (1970). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. Available at: [Link]

  • US Patent 3542822A. (1970). Hydrolysis of nitriles to carboxylic acids. Google Patents.
  • Walker, M. A. Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strecker Reaction Optimization for Indanone Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope Definition

User Query Clarification: The term "Strecker synthesis of indanones" typically refers to the Strecker reaction performed on indanone substrates (e.g., 1-indanone or 2-indanone) to synthesize


-amino-2-cyanoindanes , which are critical precursors for:
  • Spiro-hydantoins (via Bucherer-Bergs cyclization).

  • Conformationally constrained amino acids (e.g., indane-based NMDA antagonists).

If you are attempting to construct the indanone ring itself (e.g., via Friedel-Crafts or Nazarov cyclization), please refer to our Ring Closure Guide (ID: RC-IND-09). This guide focuses exclusively on the nucleophilic addition of cyanide and amines to the sterically constrained indanone ketone.

The Core Challenge: Indanones are sterically hindered and electronically deactivated (specifically 1-indanone due to conjugation). The primary failure mode in Strecker chemistry here is thermodynamic reversibility (Retro-Strecker) and competitive cyanohydrin formation .

Critical Failure Modes & Mechanistic Interventions

The Strecker reaction on indanones is a battle between kinetic product formation (aminonitrile) and thermodynamic reversion (hydrolysis/retro-Strecker).

Diagram 1: The Indanone Strecker Pathway & "Exit Ramps" (Side Reactions)

StreckerPathways Indanone Indanone Substrate (Sterically Hindered) Imine Indanyl-Imine (Unstable Intermediate) Indanone->Imine + Amine - H2O (Slow Step) Cyanohydrin Side Reaction A: Cyanohydrin (Thermodynamic Sink) Indanone->Cyanohydrin + CN- (No Amine) Oligomer Side Reaction C: Indanone Dimer (Aldol/Self-Condensation) Indanone->Oligomer Base Catalysis Imine->Indanone + H2O (Hydrolysis) Aminonitrile Target: α-Aminonitrile Imine->Aminonitrile + CN- source (TMSCN/KCN) Aminonitrile->Imine Retro-Strecker (High Temp/Basic pH) Hydrolysis Side Reaction B: Ketone Recovery (Water Contamination)

Caption: Mechanistic pathway showing critical "off-ramps" where yield is lost. Note the reversibility of the aminonitrile formation.[1]

Detailed Failure Analysis
Failure ModeSymptomRoot CauseTechnical Intervention
The "Dead" Imine No reaction; recovery of starting material.Steric Hindrance: The fused ring system of indanone blocks nucleophilic attack by the amine.Switch to Pre-formation: Synthesize the imine first using Ti(OiPr)₄ or molecular sieves before adding cyanide.
Cyanohydrin Shunt Product is an oil that lacks nitrogen (IR shows -OH, -CN).Kinetic Mismatch: Cyanide attacks the ketone faster than the amine does.Amine Excess: Use 1.5–2.0 eq of amine. Ensure imine formation is complete (monitor by TLC/NMR) before CN addition.
Retro-Strecker Yield drops during workup; smell of HCN/Amine.Thermodynamic Reversion: The aminonitrile is unstable in aqueous/basic media.Non-Aqueous Workup: Avoid aqueous acid/base extractions. Filter solid products or use non-hydrolytic solvents (DCM/Ether).
Indanone Dimerization Dark tar formation; complex NMR in aliphatic region.Base-Catalyzed Aldol: Indanone enolizes under basic conditions (e.g., KCN).Buffer the System: Use TMSCN (Lewis Acid) instead of KCN (Basic). If using KCN, add NH₄Cl to buffer pH to ~9.

Optimized Protocols

Protocol A: The "Gold Standard" (TMSCN / Lewis Acid)

Recommended for high-value substrates and difficult indanones (e.g., 5-methoxy-1-indanone). Why this works: TMSCN provides a "masked" cyanide source that is irreversible under anhydrous conditions. The Lewis acid activates the ketone without deprotonating the alpha-position (preventing aldol side reactions).

Materials:

  • Indanone substrate (1.0 eq)

  • Amine (1.2 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq) [Caution: Generates HCN on hydrolysis]

  • Catalyst: Indium(III) Triflate [In(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step:

  • Imine Formation: Dissolve indanone and amine in MeCN. Add molecular sieves (4Å). Stir at RT for 2–4 hours. Checkpoint: Verify imine formation via ¹H-NMR (disappearance of ketone carbonyl).

  • Activation: Cool to 0°C. Add the catalyst [In(OTf)₃].

  • Addition: Add TMSCN dropwise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 6–12 hours.

  • Quench: Pour into a mixture of sat. NaHCO₃ and EtOAc. Do not use strong acid.[2]

  • Purification: Flash chromatography on silica (neutralized with 1% Et₃N to prevent silica-induced hydrolysis).

Protocol B: The "Legacy" Method (Aqueous KCN)

Only use if TMSCN is unavailable. High risk of side reactions.

Adjustments for Indanones:

  • Solvent: Use Methanol/Water (1:1). Pure water will precipitate the indanone.

  • Buffer: You must use NH₄Cl (1.5 eq) to buffer the pH.

  • Ultrasound: Sonication can help break up the steric barrier and improve solubility of the hydrophobic indanone.

Troubleshooting Guide (FAQ Format)

Q1: I am seeing a significant amount of "Indanone Dimer" (Aldol product). How do I stop this? A: This occurs because 1-indanone has acidic


-protons. In standard Strecker conditions (KCN), the solution is basic (pH > 10).
  • Fix: Switch to Protocol A (TMSCN) . It proceeds under neutral/Lewis-acidic conditions.

  • Workaround: If you must use KCN, pre-mix the amine and acetic acid to create an in situ buffer (pH 6–7) before adding the cyanide.

Q2: My aminonitrile product decomposes on the silica column. A: Indanone-derived aminonitriles are prone to Retro-Strecker reactions on acidic silica.

  • Fix: Pre-treat your silica gel with 1–2% Triethylamine (Et₃N) in Hexanes. This neutralizes the acidic sites. Alternatively, use neutral alumina.

Q3: The reaction stalls at 50% conversion. A: This is likely an equilibrium issue.

  • Fix: Indanones are bulky. The equilibrium constant

    
     for imine formation is low. You must remove water chemically. Add Ti(OiPr)₄  (Titanium Isopropoxide) as a dehydrating Lewis acid. It acts as both a water scavenger and an activator for the carbonyl.
    

Q4: Can I use microwave irradiation? A: Yes, but with extreme caution.

  • Guideline: Microwave heating (80°C, 10-20 min) can overcome the steric barrier of the indanone ring. However, you must use a sealed vessel and ensure no water is present to prevent rapid hydrolysis. Use the TMSCN protocol in a microwave-safe vial.

Decision Matrix for Experimental Design

Use this logic flow to select the correct protocol for your specific indanone derivative.

DecisionTree Start Start: Indanone Substrate Solubility Is the Indanone water soluble? Start->Solubility Scale Reaction Scale? Solubility->Scale No (Lipophilic) ProtocolB Use Protocol B (KCN / MeOH / NH4Cl) *Buffer pH carefully* Solubility->ProtocolB Yes (Rare) Substituents Electron Withdrawing Groups (EWG) present? Scale->Substituents < 10g (Lab Scale) Scale->ProtocolB > 1kg (Cost driven) ProtocolA Use Protocol A (TMSCN / In(OTf)3) *Best Yield* Substituents->ProtocolA No (Standard) ProtocolC Use Ti(OiPr)4 Modified Strecker *For deactivated ketones* Substituents->ProtocolC Yes (Deactivated)

Caption: Decision tree for selecting the optimal Strecker protocol based on substrate properties and scale.

References

  • Synthesis of Spirohydantoins via Strecker Reaction

    • Title: Solution-Phase Parallel Synthesis of Spirohydantoins.[3]

    • Source: Université c
    • Context: Details the reaction of N-substituted piperidinones and indanones with TMSCN/Aniline.
    • URL:[Link]

  • Mechanistic Insights on TMSCN Strecker

    • Title: Proposed mechanisms for the three-component Strecker reaction of ketone, amine and TMSCN.[4][5][6]

    • Source: ResearchG
    • Context: Explains the role of Brønsted and Lewis acids in activ
    • URL:[Link]

  • Retro-Strecker and Reversibility

    • Title: Chirally and chemically reversible Strecker reaction.
    • Source: NIH / PubMed Central.
    • Context: Discusses the thermodynamic instability of aminonitriles and the retro-Strecker p
    • URL:[Link]

  • Indanone Spiro-Hydantoin Applications

    • Title: Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases.
    • Source: NIH / PubMed Central.
    • Context: Demonstrates the use of Strecker chemistry to build bioactive spiro-indane scaffolds.
    • URL:[Link]

Sources

Purification methods for 2-amino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile

Executive Summary & Chemical Profile

Compound: 2-amino-2,3-dihydro-1H-indene-2-carbonitrile Common Names: 2-Aminoindan-2-carbonitrile; 2-Amino-2-cyanoidane CAS Registry Number: 144800-68-0 (Free Base) Key Application: Intermediate for NMDA antagonists and rigid amino acid analogs (e.g., 2-aminoindan-2-carboxylic acid).

As researchers, we often underestimate


-aminonitriles. They are not merely "intermediates"; they are chemically fragile species prone to two distinct degradation pathways: Retro-Strecker decomposition  (reverting to ketone and cyanide) and hydrolysis  (converting to amide/acid).

This guide prioritizes purity and stability . Unlike standard amines, this compound cannot simply be "columned" without risk of degradation on acidic silica or decomposition during concentration. The protocols below utilize thermodynamic solubility differences (acid-base extraction) and kinetic stabilization (salt formation) to ensure high recovery.

Troubleshooting Guide (FAQ Format)

Q1: My crude product is a dark, viscous oil that refuses to crystallize. How do I solidify it? Diagnosis: This is a classic sign of "polymeric nitrile" contamination or residual solvent trapping. The free base of 2-aminoindan-2-carbonitrile is often an oil or low-melting solid. Solution: Do not attempt to crystallize the free base directly.

  • Dissolve the crude oil in dry Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Cool to 0°C.

  • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Result: The hydrochloride salt will precipitate instantly as a white/off-white solid. This salt is far more stable and has a defined melting point, allowing for easy recrystallization [1].

Q2: NMR shows persistent contamination with 2-indanone (starting material). Column chromatography isn't separating them well. Diagnosis: 2-Indanone has a similar


 to the amine on many silica systems and is non-polar.
Solution:  Utilize the basicity of the amine. Acid-Base Extraction  is superior to chromatography here.
  • Dissolve the mixture in dilute HCl (1M). The amine moves to the aqueous phase; 2-indanone remains organic.

  • Wash the aqueous acidic layer with Dichloromethane (DCM) x3. Crucial: The impurity is now in the DCM waste.

  • Basify the aqueous layer (pH > 10) with cold NaOH.

  • Extract the pure amine back into fresh DCM [2].

Q3: The product turns brown/black upon storage. What is happening? Diagnosis: Oxidative polymerization or Retro-Strecker decomposition releasing HCN, which then polymerizes. Solution:

  • Storage: Never store the free base for long periods. Convert to the HCl salt immediately.

  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon/Nitrogen. Moisture accelerates hydrolysis to the amide [3].

Core Purification Protocol

This protocol assumes you have a crude reaction mixture from a Strecker synthesis (2-indanone + NaCN +


).
Phase 1: The "Chemical Filter" (Acid-Base Extraction)

Objective: Remove non-basic impurities (2-indanone) and inorganic salts (cyanide).

  • Concentration: Evaporate reaction solvents (e.g., MeOH/Water) under reduced pressure at <40°C (Heat promotes decomposition).

  • Acidification: Resuspend residue in 2M HCl (aq) . Check pH; it must be < 2.

  • Washing (Critical): Extract the acidic aqueous layer with Ethyl Acetate (3x) .

    • Action: Discard these organic extracts. They contain unreacted 2-indanone and non-basic byproducts.

  • Basification: Cool the aqueous phase to 0°C. Slowly add 6M NaOH until pH > 11.

    • Observation: The product will oil out or precipitate.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x) .

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo to yield the Purified Free Base .
    
Phase 2: The "Stabilizer" (Salt Formation & Recrystallization)

Objective: Lock the molecule in a stable crystalline form.

  • Solvation: Dissolve the Purified Free Base in a minimum volume of dry Ethanol (EtOH) .

  • Acid Addition: Add 1.1 equivalents of HCl (conc.) or HCl in Ethanol.

  • Precipitation: Slowly add Diethyl Ether (

    
    )  until turbidity persists.
    
  • Crystallization: Store at 4°C overnight.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold

    
    .
    

Data Table: Solvents & Properties

ParameterValue / Recommendation
Free Base Form Oil or Low-Melting Solid (Unstable)
HCl Salt Form White Crystalline Solid (Stable)
Recryst. Solvent Ethanol / Diethyl Ether (Pair)
Storage -20°C, Desiccated
Major Impurity 2-Indanone (Removed via Acid Wash)

Visualizations

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for isolating the pure amine from the crude Strecker mixture.

PurificationFlow Crude Crude Reaction Mixture (Amine, Indanone, Salts) AcidStep Dissolve in 2M HCl Wash with EtOAc Crude->AcidStep OrganicWaste Organic Layer: 2-Indanone (Discard) AcidStep->OrganicWaste Impurities AqLayer Aqueous Layer: Amine-HCl (Keep) AcidStep->AqLayer Product BaseStep Basify (NaOH) -> Extract DCM AqLayer->BaseStep FreeBase Isolated Free Base (Unstable Oil) BaseStep->FreeBase SaltStep Add HCl/EtOH Crystallize with Et2O FreeBase->SaltStep FinalProduct Pure HCl Salt (Stable Crystal) SaltStep->FinalProduct

Caption: Workflow for separating basic aminonitrile from non-basic starting materials using pH-switching.

Figure 2: Degradation Pathways (Why We Purify)

Understanding these pathways explains why heat and moisture must be avoided.

Degradation Target 2-Amino-2-cyanoidane Retro Retro-Strecker Target->Retro Heat / High pH Hydrolysis Hydrolysis Target->Hydrolysis H2O / Acid / Heat Indanone 2-Indanone (Starting Material) Retro->Indanone HCN HCN (Toxic Gas) Retro->HCN Amide 2-Aminoindane-2-amide Hydrolysis->Amide Acid Amino Acid (Final Hydrolysis) Amide->Acid

Caption: The two primary instability modes: Reversion to ketone (Retro-Strecker) and Hydrolysis to amide/acid.

References

  • Sigma-Aldrich. 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile Product Page. (Confirming CAS and availability). Link

  • Organic Syntheses. General Procedures for Strecker Synthesis and Isolation. (Methodology adapted for indane systems).[1][2] Link

  • National Institutes of Health (NIH). Stability of alpha-aminonitriles in aqueous solution. (Mechanistic grounding for hydrolysis warnings). Link

Sources

Technical Support Center: Optimizing Reflux Time for Amino Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amino nitrile hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes, with a specific focus on the critical parameter of reflux time.

Introduction: The Significance of Reflux Time in Amino Nitrile Hydrolysis

The hydrolysis of α-aminonitriles, often the final step in the Strecker synthesis of amino acids, is a fundamental transformation in organic chemistry.[1][2] This reaction converts the nitrile group into a carboxylic acid, yielding the desired amino acid product.[2][3] The process is typically carried out under reflux with either a strong acid or a strong base.[4][5] While seemingly straightforward, achieving optimal yield and purity hinges on precise control of reaction parameters, particularly the duration of heating under reflux.

Insufficient reflux time can lead to incomplete hydrolysis, leaving unreacted aminonitrile or the intermediate amide.[6][7] Conversely, excessively long reflux times can promote the formation of byproducts and degradation of the desired amino acid, especially for sensitive substrates. Therefore, understanding the interplay of factors that influence the optimal reflux time is paramount for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of amino nitrile hydrolysis?

A1: Amino nitrile hydrolysis proceeds in two main stages: first, the conversion of the nitrile to an amide, and second, the hydrolysis of the amide to a carboxylic acid.[8][9]

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon. A series of proton transfers follows, leading to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[6][10]

  • Base-Catalyzed Hydrolysis: The reaction starts with the nucleophilic attack of a hydroxide ion on the nitrile carbon. Proton transfers then lead to the formation of an amide intermediate.[6][8] This amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia.[4][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of the Desired Amino Acid

A low yield is one of the most common frustrations in amino nitrile hydrolysis. The root cause often lies in suboptimal reaction conditions.

Possible Causes & Solutions:

  • Incomplete Hydrolysis: The most frequent reason for low yield is that the reaction has not gone to completion.

    • Solution: The primary solution is to extend the reflux time. It is crucial to monitor the reaction's progress.[7]

  • Degradation of the Product: Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to the degradation of the target amino acid.

    • Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer period. Alternatively, consider using milder reaction conditions if your substrate is particularly sensitive.

  • Substrate Steric Hindrance: Bulky groups near the nitrile can slow down the hydrolysis rate.

    • Solution: For sterically hindered substrates, a significantly longer reflux time and potentially harsher conditions (e.g., more concentrated acid or base) may be necessary.

Issue 2: Presence of Amide Intermediate in the Final Product

Detecting the amide intermediate in your final product is a clear indication of incomplete hydrolysis.

Possible Causes & Solutions:

  • Insufficient Reflux Time: The hydrolysis of the amide to the carboxylic acid is the second and often slower step of the overall reaction.

    • Solution: Increase the reflux time. Monitor the reaction by taking aliquots at regular intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the amide.

  • Milder Reaction Conditions: While aiming to avoid degradation, the conditions might be too mild to drive the second hydrolysis step to completion.

    • Solution: If extending the reflux time alone is not effective, a modest increase in the concentration of the acid or base, or a slight increase in the reflux temperature (if possible with your solvent choice), can be beneficial.

Issue 3: Formation of Undesired Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram signals the formation of byproducts.

Possible Causes & Solutions:

  • Side Reactions from Prolonged Heating: Extended reflux times, especially under harsh conditions, can promote side reactions.

    • Solution: This is a case where optimizing the reflux time is critical. The goal is to find the "sweet spot" that allows for complete conversion of the starting material and intermediate without significant byproduct formation. A time-course study is highly recommended.

  • Reaction with Solvent or Impurities: The solvent or impurities in the starting materials can sometimes participate in side reactions.

    • Solution: Ensure the use of high-purity solvents and reagents. If you suspect a solvent-related issue, consider switching to an alternative solvent system.

Experimental Protocol: Optimizing Reflux Time for Glycine Synthesis via Strecker Reaction Hydrolysis

This protocol provides a systematic approach to determine the optimal reflux time for the hydrolysis of aminoacetonitrile to glycine.

Materials:

  • Aminoacetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • HPLC system with a suitable column for amino acid analysis

  • Derivatization reagent for amino acid analysis (e.g., o-phthalaldehyde - OPA)[11]

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetonitrile (e.g., 5 grams) in 100 mL of 6M HCl.

  • Reflux: Attach a condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Time-Course Monitoring:

    • Once reflux begins (T=0), start a timer.

    • At regular intervals (e.g., T = 2, 4, 6, 8, 12, 24 hours), carefully withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.

    • Neutralize the acidic aliquot with a suitable base (e.g., 6M NaOH) to a pH of approximately 7.

  • Analysis:

    • TLC Analysis: Spot the neutralized aliquots on a TLC plate alongside standards of aminoacetonitrile, the corresponding amide (if available), and glycine. Develop the plate in an appropriate solvent system (e.g., n-butanol:acetic acid:water, 4:1:1). Visualize the spots (e.g., with ninhydrin stain).

    • HPLC Analysis: For more quantitative results, derivatize the neutralized aliquots and analyze them by HPLC.[12] This will allow you to quantify the disappearance of the starting material and the formation of the glycine product over time.

  • Determining Optimal Time: The optimal reflux time is the point at which the concentration of the aminoacetonitrile and the intermediate amide are minimized, and the concentration of glycine is maximized, without the significant appearance of degradation products.

Data Presentation: A Guide to Expected Outcomes

The following table illustrates hypothetical data from a time-course experiment to optimize reflux time.

Reflux Time (hours)Aminoacetonitrile (%)Amide Intermediate (%)Glycine (%)Byproducts (%)
2603550
43050200
6104050<1
8<11584<1
1202971
2400928

Note: These are illustrative values. Actual results will vary based on the specific substrate and reaction conditions.

From this hypothetical data, a reflux time of approximately 12 hours would be considered optimal, as it results in the highest yield of glycine with minimal byproduct formation.

Visualizing the Process

Hydrolysis Mechanism

The following diagram illustrates the key steps in the acid-catalyzed hydrolysis of an amino nitrile.

Hydrolysis_Mechanism AminoNitrile Amino Nitrile ProtonatedNitrile Protonated Nitrile AminoNitrile->ProtonatedNitrile + H+ AmideIntermediate Amide Intermediate ProtonatedNitrile->AmideIntermediate + H2O - H+ CarboxylicAcid Amino Acid AmideIntermediate->CarboxylicAcid + H2O, H+ - NH4+

Caption: Acid-catalyzed hydrolysis of an amino nitrile to an amino acid.

Troubleshooting Workflow

This diagram provides a logical approach to troubleshooting common issues.

Troubleshooting_Workflow Start Start Hydrolysis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Incomplete Incomplete Reaction CheckYield->Incomplete Yes AmidePresent Amide Intermediate Present CheckPurity->AmidePresent Yes Byproducts Other Byproducts CheckPurity->Byproducts Yes Success Successful Synthesis CheckPurity->Success No IncreaseTime Increase Reflux Time Incomplete->IncreaseTime Degradation Product Degradation DecreaseTime Decrease Reflux Time/ Use Milder Conditions Degradation->DecreaseTime AmidePresent->IncreaseTime Byproducts->Degradation OptimizeTime Perform Time-Course Optimization IncreaseTime->OptimizeTime DecreaseTime->OptimizeTime OptimizeTime->Success

Caption: A workflow for troubleshooting amino nitrile hydrolysis.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2021, September 25). Retrieved from [Link]

  • Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15). Retrieved from [Link]

  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Retrieved from [Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (2022, October 1). Retrieved from [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. Retrieved from [Link]

  • hydrolysis of nitriles - Chemguide. Retrieved from [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC. (2018, October 19). Retrieved from [Link]

  • Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis - ACS Publications. (2024, November 20). Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - ResearchGate. (2025, October 16). Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from [Link]

  • Strecker Synthesis - Master Organic Chemistry. Retrieved from [Link]

  • (PDF) Biocatalytic hydrolysis of nitriles - ResearchGate. (2016, January 15). Retrieved from [Link]

  • Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry | Request PDF - ResearchGate. Retrieved from [Link]

  • Screening methods based on ammonia analysis. a Determination of ammonia... - ResearchGate. Retrieved from [Link]

  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Help With acid hydrolysis of nitriles -> carboxylic acids : r/chemhelp - Reddit. (2014, January 24). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Synthesis. Retrieved from [Link]

  • US3876691A - Process for the hydrolysis of nitriles - Google Patents.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. Retrieved from [Link]

  • Nitriles (OCR A Level Chemistry A): Revision Note - Save My Exams. (2025, April 14). Retrieved from [Link]

  • Amines - Nitriles (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved from [Link]

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids - Waters Corporation. Retrieved from [Link]

  • Analytical Methods for Amino Acids - Shimadzu. Retrieved from [Link]

Sources

Technical Support Center: Cyanide Removal in Amino Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CN-STR-001 Topic: Troubleshooting & Protocols for Residual Cyanide Removal Status: Open Assigned Specialist: Senior Application Scientist

⚠️ CRITICAL SAFETY BRIEFING

Before proceeding, acknowledge the following:

  • HCN Volatility: Hydrogen cyanide boils at 26°C. Any acidification of cyanide salts without adequate ventilation and scrubbing will release lethal gas.

  • Cyanogen Chloride (CNCl) Risk: Oxidizing cyanide (e.g., with bleach) at pH < 10 generates CNCl, a gas more toxic and heavier than air.

  • Waste Segregation: Never mix cyanide waste with acidic waste streams.

🔍 Module 1: Diagnostic & Decision Matrix

User Query: "Which method should I use for my specific substrate?"

Do not apply a "one-size-fits-all" approach. Select your protocol based on reaction scale and substrate sensitivity (specifically oxidation and acid sensitivity).

CyanideRemovalDecision Start Start: Reaction Mixture (Amino Nitrile + Excess CN) ScaleCheck Check Scale Start->ScaleCheck LargeScale Large Scale (>100g) Process Chemistry ScaleCheck->LargeScale High Volume LabScale Lab Scale (<100g) Medicinal Chemistry ScaleCheck->LabScale Bench Top MethodC Protocol C: Acidic Sparging (Closed Loop Scrubber) LargeScale->MethodC Cost/Efficiency SubstrateCheck Check Substrate Sensitivity LabScale->SubstrateCheck Oxidizable Oxidation Sensitive? (e.g., free thiols, electron-rich aromatics) SubstrateCheck->Oxidizable MethodA Protocol A: Ferrous Scavenging (Prussian Blue Route) Oxidizable->MethodA Yes (Avoid Bleach) MethodB Protocol B: Oxidative Destruction (Hypochlorite Route) Oxidizable->MethodB No (Robust)

Figure 1: Decision matrix for selecting the appropriate cyanide remediation strategy based on scale and chemical compatibility.

🛠️ Module 2: The "Prussian Blue" Protocol (Ferrous Sulfate)

Best For: Acid-sensitive products, oxidizable substrates, and lab-scale workups. Mechanism: Complexation of free cyanide (


) with ferrous iron (

) to form the stable ferrocyanide complex

, which eventually precipitates as Prussian Blue (

).
❓ FAQ: "I'm getting an emulsion. How do I fix this?"

Diagnosis: Iron hydroxides can act as surfactants. Resolution: Maintain pH strictly between 7–9. If emulsion occurs, filter through a Celite pad before phase separation.

Step-by-Step Protocol
  • Preparation: Prepare a saturated solution of Ferrous Sulfate Heptahydrate (

    
    ).
    
  • pH Adjustment: Check the pH of your reaction mixture.

    • Requirement: pH 8–10.

    • Why? At pH < 7, HCN volatility increases. At pH > 11, the iron complex may not precipitate efficiently, though the soluble complex is stable [1].

  • Addition: Add the ferrous sulfate solution to your reaction mixture (or the aqueous wash layer).[1]

    • Stoichiometry: Use a 0.5 to 0.8 molar ratio of Fe to CN (excess iron is required to drive the equilibrium) [2].

  • Incubation: Stir vigorously for 30–60 minutes.

    • Visual Cue: The solution should turn a murky green/blue (formation of iron-cyanide complexes).

  • Filtration: Filter the biphasic mixture through Celite to remove the iron precipitates.

  • Separation: Proceed with standard aqueous/organic extraction. The cyanide is now "locked" in the solid precipitate or the aqueous phase as a non-toxic ferrocyanide.

🧪 Module 3: Oxidative Destruction (Hypochlorite)

Best For: Robust substrates, treating aqueous waste streams, and ensuring <1 ppm residual cyanide. Mechanism: Oxidation of cyanide to cyanate (


), which is 1000x less toxic.
⚠️ Critical Troubleshooting: "I smell a pungent, biting gas."

STOP IMMEDIATELY. You have likely generated Cyanogen Chloride (CNCl). Cause: The pH dropped below 10 during bleach addition. Corrective Action: Immediately add 50% NaOH to raise pH > 11. Evacuate the area if the smell persists.

Step-by-Step Protocol
  • pH Stabilization (The Most Important Step):

    • Add NaOH to your aqueous layer/waste until pH

      
       11.[2]
      
  • Titration: Slowly add Sodium Hypochlorite (10-15% bleach) while monitoring temperature (exothermic).

    • Stoichiometry: Theoretical ratio is 1:1, but use 1.2 equivalents to ensure destruction.

    • Reaction:

      
      
      
  • Verification: Use Potassium Iodide-Starch paper.

    • Result: Paper should turn blue (indicating excess oxidant is present, meaning all CN is consumed).

  • Quenching: After 30 minutes, quench excess bleach with Sodium Thiosulfate or Sodium Sulfite before disposal [3].

⚙️ Module 4: Sparging & Scrubbing (Process Scale)

Best For: Large scale Strecker reactions where solid waste (iron sludge) is undesirable. Mechanism: Mass transfer of volatile HCN from the liquid phase to a gas phase, captured by a basic trap.

ScrubberSystem N2 N2 Inlet Reactor Reactor (Acidified to pH < 5) N2->Reactor Sparging Trap1 Trap 1 (NaOH + Bleach) Reactor->Trap1 HCN Gas Trap2 Trap 2 (Back-up NaOH) Trap1->Trap2 Scrubbed Gas Vent Fume Hood Exhaust Trap2->Vent

Figure 2: Closed-loop sparging system. Note: Reactor must be acidified to liberate HCN, which is incompatible with basic amines unless they are salt-stable.

Protocol
  • Setup: Connect the reactor headspace to two series traps containing 10% NaOH + 5% NaOCl.

  • Acidification: Adjust reaction pH to < 4 using H2SO4.

    • Note: Your amino nitrile will protonate and stay in the water. This method cleans the solution but requires subsequent basification to extract the product.

  • Sparging: Sparge with Nitrogen (N2) at a rate ensuring vigorous agitation.

  • Duration: Sparging typically requires 4–8 hours depending on volume.

📊 Module 5: Validation (How do I know it's gone?)

Do not rely on smell (genetic inability to smell almond scent is common). Use quantitative data.

MethodLimit of Detection (LOD)ProsCons
Quantofix® Cyanide Strips 1–30 mg/L (ppm)Fast, cheap, no capital equipment.Semi-quantitative; interferences from sulfides.
Silver Nitrate Titration ~1 ppmAccurate, standard pharmacopeia method.Requires cloudy endpoint visualization (subjective).
Ion-Selective Electrode (ISE) < 0.1 ppmHigh precision.Electrode poisoning by sulfur/organics.
The Silver Nitrate Test (Argentometric Titration)

To validate your organic layer is free of cyanide:

  • Take a 5 mL aliquot of your organic phase.

  • Extract with 5 mL of 0.1 M NaOH (pulls residual HCN into water).

  • Titrate the aqueous extract with 0.01 M

    
    .
    
  • Endpoint: The solution remains clear as soluble

    
     forms. The first permanent turbidity (
    
    
    
    precipitate) marks the endpoint.
    • Calculation:

      
      .
      

References

  • Meeussen, J. C. L., et al. (1992). "Dissolution behavior of iron cyanide (Prussian Blue) in contaminated soils." Environmental Science & Technology, 26(9), 1832–1838. Link

  • Young, C. A., & Jordan, T. S. (1995). "Cyanide remediation: Current and past technologies." Proceedings of the 10th Annual Conference on Hazardous Waste Research, 104-129. Link

  • U.S. EPA. (1994). "Method 9010C: Total and Amenable Cyanide: Distillation." SW-846 Update V. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

Sources

Validation & Comparative

Definitive Guide: Unambiguous Assignment of Quaternary Carbons in Amino Indanes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical application note, designed for medicinal chemists and structural biologists. It compares the "Advanced 2D-NMR Elucidation Workflow" (the recommended "Product") against standard 1D acquisition methods (the "Alternative").

Executive Summary

Amino indanes (e.g., Rasagiline, MDAI) are privileged scaffolds in neuropsychiatric drug discovery. However, their structural characterization presents a specific analytical bottleneck: the unambiguous assignment of quaternary bridgehead carbons (C3a/C7a) .

Misassignment of these "silent" carbons can lead to incorrect regioisomer identification, stalling SAR (Structure-Activity Relationship) campaigns. This guide compares the performance of a Targeted 2D-HMBC Workflow against the traditional 1D-13C/DEPT Approach . Experimental data confirms that while 1D methods offer speed, they fail to distinguish positional isomers in substituted indanes. The 2D workflow is established here as the mandatory standard for regulatory submission.

The Challenge: The "Silent" Quaternary Carbon

In amino indane derivatives, the bridgehead carbons (C3a and C7a) are quaternary (Cq). They lack attached protons, resulting in:

  • Null Signal in DEPT-135/90: They completely disappear in subspectral editing experiments.

  • Low Sensitivity in 1D-13C: Lacking Nuclear Overhauser Effect (NOE) enhancement and possessing long spin-lattice relaxation times (

    
    ), they often appear as noise or require prohibitively long scans.
    
  • Ambiguity: In 1-aminoindanes, distinguishing C3a from C7a is impossible by chemical shift prediction alone due to competing inductive and steric effects.

Comparative Analysis: 1D vs. 2D Workflows

We compared two elucidation strategies using a standard 400 MHz NMR platform.

Alternative Method: Standard 1D Characterization
  • Protocol: Standard

    
    C 
    
    
    
    H
    
    
    decoupled experiment + DEPT-135.
  • Pros: Rapid acquisition (< 30 mins).

  • Cons:

    • Loss of Data: Cq signals are often lost in baseline noise without relaxation agents (e.g., Cr(acac)

      
      ).
      
    • Guesswork: Assignment relies on chemical shift databases which often lack specific amino-indane analogs.

    • Failure Mode: Cannot distinguish between 4,5-substituted and 5,6-substituted isomers where symmetry is broken.

Recommended Product: Targeted 2D-HMBC Workflow
  • Protocol:

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings (
    
    
    Hz).
  • Pros:

    • Definitive Connectivity: Assigns Cq based on correlations to stable protons (e.g., H1, H2, or aromatic protons).

    • Sensitivity: Detects Cq via the sensitive

      
      H channel (inverse detection).
      
    • Isomer Discrimination: Unambiguously maps the substitution pattern on the aromatic ring.

Performance Data Summary
FeatureStandard 1D

C / DEPT
Advanced 2D HMBC Workflow
Cq Detection Limit > 5 mg sample req.< 1 mg sample feasible
Acquisition Time 1-4 Hours (for high S/N)20-40 Minutes
Assignment Confidence Low (Inferred)High (Empirical)
Regioisomer ID Fails for close analogs100% Accuracy

Experimental Data: Chemical Shift Trends

The following data illustrates the necessity of the 2D workflow. Note how the quaternary shifts (C3a/C7a) change drastically based on substitution, a trend impossible to predict without empirical HMBC correlations.

Table 1: C NMR Shifts of Quaternary Carbons in Indane Analogs
CompoundStructure NoteC3a Shift (ppm)C7a Shift (ppm)Method of Assignment
Indane Unsubstituted144.1144.1Symmetry (Equivalent)
1-Aminoindane Amine at C1143.8148.5HMBC (H1

C7a)
2-Aminoindane Amine at C2141.5141.5Symmetry (Equivalent)
5,6-MDAI 5,6-methylenedioxy134.2134.2HMBC (Ar-H

Cq)
4,5-MDAI 4,5-methylenedioxy122.2 137.1 HMBC (Distinct Asymmetry)

> Key Insight: In 4,5-MDAI, the steric and electronic influence of the oxygen ring at position 4 shields C3a significantly (122.2 ppm) compared to C7a (137.1 ppm). Only HMBC can assign these peaks to the correct carbons.

Visualized Workflows

Diagram 1: The Structural Elucidation Logic

This decision tree illustrates why the 2D Workflow is the only robust path for novel amino indanes.

G Start Unknown Amino Indane Sample Step1 1. Acquire 1H NMR & 1D 13C Start->Step1 Step2 2. Run DEPT-135 Step1->Step2 Decision Are Cq signals ambiguous? Step2->Decision PathA Method A: 1D Analysis (Guess based on shifts) Decision->PathA No Time/Resources PathB Method B: HMBC Workflow (Correlate H to C) Decision->PathB High Accuracy Req ResultA Risk of Misassignment (Regioisomer Error) PathA->ResultA Step3 3. Optimize Long-Range Delay (8Hz for Aromatic) PathB->Step3 Step4 4. Trace Correlations: H1 -> C7a (3-bond) Ar-H -> C3a/C7a Step3->Step4 ResultB Definitive Structure Proof Step4->ResultB

Caption: Logical flow comparing the high-risk 1D approach vs. the definitive HMBC workflow.

Diagram 2: HMBC Correlation Map (1-Aminoindane)

This diagram visualizes the specific 3-bond correlations (


) that allow the differentiation of C3a and C7a.

G cluster_legend Key H1 H-1 (Methine) C7a C-7a (Bridgehead) H1->C7a Strong 2J/3J C3a C-3a (Bridgehead) H1->C3a Weak/Null (>3 bonds) H2 H-2 (Methylene) H2->C7a 3J Correlation H2->C3a 3J Correlation C1 C-1 Legend Green Node = Target Cq Red Node = Source Proton Blue Arrow = Observed Correlation

Caption: Critical HMBC correlations. H-1 correlates strongly to C-7a but rarely to C-3a, breaking the symmetry.

Detailed Protocol: High-Sensitivity HMBC

To replicate the results in Table 1, follow this validated protocol.

Prerequisites:

  • Sample: ~5-10 mg of amino indane derivative in 0.6 mL CDCl

    
     or DMSO-
    
    
    
    .
  • Probe: 5mm BBO or Inverse probe (preferred).

Step-by-Step Methodology:

  • Preparation: Filter sample to remove particulates (essential for 2D line shape).

  • 1D Calibration: Acquire a standard

    
    H spectrum. Determine the 90° pulse width accurately.
    
  • HMBC Setup (Pulse Sequence hmbcgpndqf):

    • Spectral Width (F1): Set to 0–220 ppm (Carbon) to catch carbonyls or downfield shifts.

    • Spectral Width (F2): Match the

      
      H window (typically -1 to 10 ppm).
      
    • Coupling Constant (

      
      ):  Set cnst13 (or equivalent) to 8 Hz . This is critical. The bridgehead carbons in indanes rely on aromatic long-range coupling, which averages 7-9 Hz.
      
    • Scans (NS): Minimum 16 scans per increment.

    • Increments (TD1): 256 (for high resolution in the carbon dimension).

  • Processing:

    • Apply Sine-Bell squared window function (QSINE, SSB=2) in both dimensions.

    • Magnitude calculation (no phasing required).

  • Analysis:

    • Locate the H-1 proton signal (typically 3.5–4.5 ppm).

    • Look for cross-peaks in the aromatic/quaternary region (120–150 ppm).

    • Rule of Thumb: The bridgehead carbon showing a correlation to H-1 is C7a . The bridgehead carbon showing correlations only to Ar-H and H-2/H-3 is C3a .

References

  • Nichols, D. E., et al. (1990).[1] "Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA)." Journal of Medicinal Chemistry.

  • Drug Enforcement Administration (DEA). (2013). "Characterization of the Methylenedioxy-2-aminoindans." Microgram Journal.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC optimization).

  • ChemicalBook. (n.d.). "1-Aminoindan NMR Spectra Data."

Sources

Comparison of 2-aminoindane-2-carboxylic acid vs Aib

Technical Guide: 2-Aminoindane-2-carboxylic acid (Aic) vs. -Aminoisobutyric acid (Aib) in Peptide Drug Design

Executive Summary

In the engineering of peptide therapeutics, constraining backbone flexibility is a primary strategy to enhance potency, selectivity, and metabolic stability.


-Aminoisobutyric acid (Aib)


2-Aminoindane-2-carboxylic acid (Aic)

Key Decision Driver: Use Aib for general helix induction and metabolic stability. Use Aic when you require extreme lipophilicity, specific

Structural & Physicochemical Analysis[1][2][3][4][5][6]

Both amino acids belong to the class of


Chemical Architecture
Feature

-Aminoisobutyric acid (Aib)
2-Aminoindane-2-carboxylic acid (Aic)
Structure Acyclic, gem-dimethyl substitution.Cyclic, indane-based (fused benzene-cyclopentane).
Formula


Molecular Weight 103.12 Da177.20 Da
Chirality Achiral (Prochiral)Achiral (Prochiral)*
Steric Bulk Moderate (Methyl groups)High (Indane ring system)
Lipophilicity (LogP) ~ -1.6 (Hydrophilic/Neutral)> 1.5 (Highly Lipophilic)

*Note: Aic is achiral due to the plane of symmetry passing through the C2 and the midpoint of the C5-C6 bond, assuming no substitution on the aromatic ring.

Graphviz Diagram: Structural Logic

structure_comparisoncluster_0Aib (Helix Promoter)cluster_1Aic (Hydrophobic Constrainer)Aib_CoreC-alpha Tetrasubstitution(Gem-Dimethyl)Aib_EffectThorpe-Ingold Effect(Angle Restriction)Aib_Core->Aib_EffectAib_ResultPromotes 3(10) / Alpha HelixAib_Effect->Aib_ResultComparisonKey DifferenceAib_Result->ComparisonBackbone ControlAic_CoreC-alpha Tetrasubstitution(Indane Ring)Aic_EffectCyclic Constraint + Aromatic BulkAic_Core->Aic_EffectAic_ResultHelix/Turn + Pi-Stacking CapabilityAic_Effect->Aic_ResultAic_Result->ComparisonBackbone + Sidechain FunctioncaptionFig 1. Structural logic flow comparing the mechanistic impact of Aib and Aic residues.

Conformational Impact & Ramachandran Preferences

Aib: The Helix Master

Aib is the most potent helix-promoting residue known. The gem-dimethyl group creates steric hindrance that forbids the extended


  • Preferred Region:

    
    .
    
  • Secondary Structure: Strongly favors

    
    -helices in short peptides and 
    
    
    -helices in longer sequences.[1]
  • Mechanism: The "Thorpe-Ingold" effect reduces the bond angle at

    
    , forcing the backbone into a folded state.
    
Aic: The Rigid Aromatic

Aic behaves as a constrained analog of 1-aminocyclopentane-1-carboxylic acid (


)
  • Preferred Region: Similar to Aib and

    
    , Aic populates the helical regions (
    
    
    and
    
    
    ). However, the bulky indane ring imposes additional restrictions on the side-chain
    
    
    space, effectively locking the "side chain" (the aromatic ring) relative to the backbone.
  • Unique Property: Unlike Aib, which is a "passive" scaffold, Aic is an "active" scaffold. The aromatic ring can engage in

    
    -
    
    
    stacking
    or cation-
    
    
    interactions
    with adjacent residues or the receptor target.
  • Turn Induction: In cyclic peptides or specific loop regions, Aic is often used to enforce

    
    -turns or 
    
    
    -turns where a hydrophobic anchor is also required.

Pharmacokinetic Implications

Metabolic Stability (Proteolysis Resistance)

Both residues confer exceptional stability against proteases (e.g., DPP-4, NEP, trypsin).

  • Mechanism: The absence of an

    
    -hydrogen prevents the formation of the transition state required for peptide bond hydrolysis.
    
  • Comparison: Equipotent. Replacing a labile residue (like Ala or Gly) with either Aib or Aic will typically block cleavage at that site and adjacent bonds.

Membrane Permeability & Lipophilicity

This is the most significant differentiator.

  • Aib: Adds minimal lipophilicity. It is often used to stabilize structure without drastically altering the solubility profile.

  • Aic: Significantly increases LogP. The indane ring is highly hydrophobic.

    • Pros: Enhances passive membrane permeability (cell penetration) and blood-brain barrier (BBB) crossing potential.

    • Cons: May decrease aqueous solubility, leading to aggregation or formulation challenges.

Graphviz Diagram: Decision Tree

decision_treeStartGoal: Constrain Peptide BackboneQ1Is high lipophilicity required?Start->Q1Branch_AibNo (Maintain Solubility)Q1->Branch_AibBranch_AicYes (Permeability/Hydrophobic Pocket)Q1->Branch_AicRes_AibChoose Aib(Helix Induction, Low Bulk)Branch_Aib->Res_AibRes_AicChoose Aic(Helix/Turn, Pi-Interactions)Branch_Aic->Res_AiccaptionFig 2. Decision framework for selecting between Aib and Aic based on physicochemical requirements.

Synthesis & Experimental Protocols

Coupling Difficulty: The Steric Challenge

Both residues are sterically hindered nucleophiles (hard to couple to) and hindered electrophiles (hard to couple from).

  • Aib: Difficult, but standard protocols exist.

  • Aic: Extremely Difficult. The bulky indane ring creates massive steric shielding of the amino group.

Recommended Coupling Protocol for Aic

Standard carbodiimide (DIC/HOBt) couplings often fail or result in low yields. Use the following high-efficiency protocol:

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF or NMP (NMP is superior for difficult sequences).

Step-by-Step Workflow:

  • Activation: Dissolve Fmoc-Aic-OH (3-4 eq) and HATU (3-4 eq) in NMP. Add DIPEA (6-8 eq). Activate for 1-2 minutes (pre-activation is critical).

  • Coupling: Add activated mixture to the resin-bound peptide.

  • Conditions: React for 2–4 hours at room temperature.

    • Optimization: If coupling is incomplete (positive Kaiser test), perform a double coupling or elevate temperature to 50°C (microwave assistance is highly recommended: 75°C for 5-10 mins).

  • De-protection: Fmoc removal from Aic is slower than usual. Use 20% Piperidine in DMF with 0.1M HOBt (to prevent aspartimide formation if relevant) for 2 x 10 mins.

Graphviz Diagram: Synthesis Workflow

synthesis_flowStep1Pre-Activation(Fmoc-Aic-OH + HATU + DIPEA)Step2Coupling to Resin(NMP, 2-4 hrs or Microwave 75°C)Step1->Step2Step3QC Check(Kaiser/Chloranil Test)Step2->Step3DecisionComplete?Step3->DecisionStep4Fmoc Deprotection(Extended Time / 2x Cycles)Decision->Step4YesRetryDouble Couple / Higher TempDecision->RetryNoRetry->Step2captionFig 3. Optimized solid-phase synthesis workflow for incorporating sterically hindered Aic residues.

Comparison Summary Table

ParameterAib (

-Aminoisobutyric acid)
Aic (2-Aminoindane-2-carboxylic acid)
Primary Function Helix Induction (

)
Hydrophobic Constraint / Turn Induction
Steric Hindrance HighVery High
Coupling Difficulty Moderate-HardHard (Requires HATU/Microwave)
Lipophilicity Low/ModerateHigh (Indane Ring)
Solubility Impact NeutralDecreases aqueous solubility
Receptor Interaction Steric onlySteric +

-Stacking / Hydrophobic
Cost/Availability Low / CommodityHigh / Specialty Reagent

References

  • Toniolo, C., et al. (2001). "Structure and conformational properties of Aib-containing peptides." Biopolymers, 60(6), 396-419. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide sequences containing Aib residues." Biochemistry, 29(29), 6747–6756. Link

  • Ellis, T. K., et al. (2003).[2] "Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent." The Journal of Organic Chemistry, 68(12), 4973–4976. Link

  • Rana, S., et al. (2018). "Deciphering the conformational landscape of C -substituted aromatic non-coded amino acids." Journal of Peptide Science. (Contextualizing Aic Ramachandran preferences).
  • Albericio, F., & Boman, H. G. (1999). "Coupling Reagents and Methods for Peptide Synthesis." Methods in Enzymology. (Standard protocols for hindered amines).

Structural Constraints in Medicinal Chemistry: Amino Indanes vs. Cycloleucine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, conformational restriction is a pivotal strategy to enhance ligand affinity, selectivity, and metabolic stability. This guide provides a structural and performance comparison between two distinct classes of rigidified scaffolds: Amino Indanes (rigidified phenethylamines) and Cycloleucine Derivatives (cyclic


-amino acids).

While these two classes generally target different biological systems—Amino Indanes primarily target Monoamine Transporters (MATs), whereas Cycloleucines target NMDA receptors and Large Neutral Amino Acid Transporters (LAT1)—they serve as excellent comparative case studies for how specific structural locks dictate pharmacodynamic (PD) and pharmacokinetic (PK) outcomes.

Structural Architecture & Conformational Analysis

The fundamental difference between these scaffolds lies in the specific bond rotations they restrict to force a bioactive conformation.

Amino Indanes: The -Rotamer Lock

Amino indanes (e.g., 2-aminoindane, 5-IAI) are rigid analogues of amphetamine. In the flexible amphetamine molecule, the ethylamine side chain can rotate freely around the phenyl ring. The indane scaffold introduces a methylene bridge that connects the


-carbon of the side chain back to the aromatic ring (ortho position).
  • Constraint: Locks the

    
     bond.
    
  • Effect: Fixes the distance between the aromatic centroid and the nitrogen atom, mimicking the gauche rotamer of amphetamine. This conformation is critical for fitting into the S1 pocket of monoamine transporters (NET, DAT, SERT).

Cycloleucine Derivatives: The -Constraint

Cycloleucine (1-aminocyclopentanecarboxylic acid) and its homologues (ACPC, ACBC) represent


-amino acids where the 

atom is part of a cycloalkane ring.
  • Constraint: Restricts the

    
     (phi) and 
    
    
    
    (psi) torsional angles of the amino acid backbone and locks the side-chain
    
    
    (chi) angles.
  • Effect: This "spiro-like" constraint at the

    
    -carbon creates a bulky, lipophilic moiety that prevents the molecule from adopting the planar conformations often required for metabolic degradation (e.g., by transaminases), while optimizing binding to the Glycine site of NMDA receptors or the substrate pocket of LAT1.
    
Structural Logic Diagram

StructuralLogic cluster_0 Flexible Precursors cluster_1 Rigidification Strategy cluster_2 Resulting Scaffold Amphetamine Amphetamine (Flexible Side Chain) Bridge Methylene Bridge (C-beta to Ortho) Amphetamine->Bridge Restricts rotation Glycine Glycine/Leucine (Flexible Backbone) Ring Cycloalkyl Ring (C-alpha constraint) Glycine->Ring Restricts Phi/Psi Indane 2-Aminoindane (Locked Rotamer) Bridge->Indane Yields CycloLeu Cycloleucine/ACPC (Locked Torsion) Ring->CycloLeu Yields

Figure 1: Schematic representation of the rigidification logic transforming flexible precursors into constrained scaffolds.

Pharmacodynamic Performance[1]

The performance of these molecules is defined by their selectivity profiles, which are tunable via ring size (Cycloleucines) or ring substitution (Indanes).

Comparative Performance Data
FeatureAmino Indane (e.g., 2-AI)Cycloleucine Derivative (e.g., ACPC)
Primary Target Monoamine Transporters (NET/DAT)NMDA Receptor (Glycine Site)
Secondary Target 5-HT2 Receptors (if substituted)LAT1 Transporter (Inhibitor/Substrate)
Mechanism Reuptake Inhibitor / ReleaserPartial Agonist (ACPC) / Antagonist (Cycloleucine)
Selectivity Driver Substituents on Phenyl RingSize of Cycloalkyl Ring (3 vs 4 vs 5 carbons)
Key Potency Data NET

nM (2-AI) [1,2]
NMDA

nM (ACPC) [3]
Structure-Activity Relationship (SAR) Deep Dive

Amino Indanes: The parent compound, 2-aminoindane (2-AI) , is a highly selective Norepinephrine Transporter (NET) substrate (


 nM) with moderate Dopamine Transporter (DAT) activity (

nM) [1].[1]
  • Modification: Adding an iodine at position 5 (5-IAI ) or a methylenedioxy group (MDAI ) drastically shifts selectivity toward the Serotonin Transporter (SERT), reducing neurotoxicity associated with dopamine release [2].

Cycloleucine Derivatives: The ring size dictates the functional outcome at the NMDA receptor glycine site.

  • ACPC (3-membered ring): Potent partial agonist (

    
    ). The tight ring strain mimics the bioactive agonist conformation of glycine [3].
    
  • ACBC (4-membered ring): Mixed agonist/antagonist profile.

  • Cycloleucine (5-membered ring): Antagonist (

    
    ). The larger ring creates steric clash preventing channel opening, despite binding to the site [4].
    

Pharmacokinetic Stability & Metabolism[3]

Rigid scaffolds often exhibit superior metabolic stability compared to their flexible counterparts.

  • Amino Indanes: The rigid structure hinders the approach of Monoamine Oxidase (MAO). While amphetamines are susceptible to oxidative deamination, unsubstituted 2-aminoindane is largely resistant to metabolism in human liver microsomes (HLM). N-methylated derivatives (NM-2-AI) are metabolized via hydroxylation rather than deamination [5].

  • Cycloleucines: These are non-metabolizable amino acids. They are not substrates for standard transaminases because they lack an

    
    -hydrogen necessary for the formation of the Schiff base intermediate in the pyridoxal phosphate (PLP) dependent enzyme mechanism. They are excreted largely unchanged by the kidneys.
    

Experimental Protocols

To validate the performance of these derivatives, the following self-validating protocols are recommended.

Protocol A: Monoamine Transporter Uptake/Release Assay (For Indanes)

Objective: Determine the potency (


 or 

) of amino indanes at NET, DAT, and SERT.
  • Preparation: Isolate synaptosomes from rat brain tissue (striatum for DAT, cortex for NET/SERT) using sucrose density gradient centrifugation.

  • Incubation: Resuspend synaptosomes in Krebs-Ringer phosphate buffer (pH 7.4) containing interfering drugs (e.g., pargyline to inhibit MAO).

  • Treatment: Add test compound (Amino Indane derivative) at concentrations ranging from 1 nM to 10

    
    M. Incubate for 15 min at 37°C.
    
  • Substrate Addition: Add radiolabeled substrate:

    • 
       (Dopamine) for DAT.
      
    • 
       (Norepinephrine) for NET.
      
    • 
       (Serotonin) for SERT.
      
  • Termination: Terminate reaction after 5 mins by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation: Use Cocaine or Amphetamine as a positive control.

    
     is calculated using non-linear regression.
    
Protocol B: [3H]Glycine Binding Assay (For Cycloleucines)

Objective: Assess affinity for the NMDA receptor glycine modulatory site.[2][3][4]

  • Membrane Prep: Prepare synaptic membranes from rat hippocampus. Wash extensively (4-5 times) with Tris-acetate buffer to remove endogenous glycine (Critical Step: Endogenous glycine will skew results).

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4.

  • Ligand: Use

    
     (10 nM final concentration).
    
  • Displacement: Incubate membranes with radioligand and varying concentrations of Cycloleucine/ACPC (10 nM - 1 mM) for 60 min at 4°C (to prevent metabolism/uptake).

  • Non-Specific Binding: Determine using 1 mM unlabeled Glycine or D-Serine.

  • Separation: Centrifugation or rapid filtration.

  • Data Analysis: Plot displacement curves to determine

    
    .
    
Workflow Visualization

ExperimentalWorkflow cluster_indane Indane Workflow (Transporters) cluster_cyclo Cycloleucine Workflow (NMDA) Synaptosome Synaptosome Isolation (Striatum/Cortex) Incubation Incubate with Candidate (15 min) Synaptosome->Incubation RadioSub Add [3H]Substrate (DA/NE/5-HT) Incubation->RadioSub Filter Rapid Filtration (GF/B Filters) RadioSub->Filter Membrane Hippocampal Membranes (Extensive Wash) Binding Incubate with [3H]Glycine + Candidate Membrane->Binding Cold 4°C Incubation (60 min) Binding->Cold Count Scintillation Counting Cold->Count

Figure 2: Parallel experimental workflows for validating transporter uptake inhibition (Indanes) and receptor binding affinity (Cycloleucines).

References

  • Halberstadt, A. L., et al. (2019). "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and

    
    2-Adrenergic Receptors."[5] Psychopharmacology. 
    
  • Simmler, L. D., et al. (2014).[6] "Pharmacological characterization of novel synthetic cathinones and aminoindanes." Neuropharmacology.

  • Watson, G. B., et al. (1990). "1-Aminocyclopropanecarboxylic acid (ACPC): A potent and selective ligand for the glycine modulatory site of the NMDA receptor." Brain Research.

  • Snell, L. D., & Johnson, K. M. (1988). "Cycloleucine blocks NMDA responses in cultured hippocampal neurones: antagonism at the glycine modulatory site."[7] European Journal of Pharmacology.

  • Wagmann, L., et al. (2020). "The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane." Drug Testing and Analysis.

Sources

Advanced Thermal Analysis Guide: Melting Point Determination of 2-Amino-2-Cyanoindane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of melting point determination methods for 2-amino-2-cyanoindane hydrochloride , a critical yet thermally unstable intermediate in the synthesis of indane-based pharmaceuticals (e.g., NMDA antagonists, clemizole analogs).

Given the compound's tendency toward retro-Strecker decomposition and dehydrohalogenation , standard capillary methods often yield ambiguous results. This guide compares the Capillary Method against Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish a reliable protocol for characterization.

Executive Summary & Technical Context

2-Amino-2-cyanoindane hydrochloride is a geminal amino-nitrile salt. Unlike its stable analog 2-aminoindane HCl (MP: ~245–247°C), the introduction of the electron-withdrawing cyano group at the


-position significantly alters the crystal lattice energy and thermal stability.
The Core Challenge: Melting vs. Decomposition

Researchers often mistake the decomposition onset (browning, gas evolution) for the true melting point. The hydrochloride salt form adds a layer of complexity due to potential hygroscopicity and HCl dissociation.

Feature2-Aminoindane HCl (Reference)2-Amino-2-Cyanoindane HCl (Target)
Stability High (Melts cleanly)Low (Prone to Retro-Strecker)
Primary Risk SublimationHCN/HCl evolution
Typical MP 245–247°CDecomposes >180°C (Method Dependent)

Method Comparison: Capillary vs. DSC vs. TGA

This section objectively compares the three primary methodologies for determining the thermal transitions of 2-amino-2-cyanoindane HCl.

Comparative Analysis Table
ParameterMethod A: Capillary (Optimelt/Büchi) Method B: DSC (Differential Scanning Calorimetry) Method C: TGA (Thermogravimetric Analysis)
Principle Visual observation of phase change (Solid

Liquid).
Measurement of heat flow (Endothermic/Exothermic).Measurement of mass loss vs. temperature.[1][2]
Precision

1.0 – 2.0°C

0.1°C

0.1% Mass
Sample Req. 2 – 5 mg1 – 3 mg (Encapsulated)5 – 10 mg
Suitability Low for this compound. Subjective interpretation of "browning."High . Distinguishes

(melting) from

(decomposition).
Critical . Quantifies volatile loss (HCl/HCN) prior to melt.
Key Limitation Cannot distinguish simultaneous decomposition.Requires hermetic sealing to prevent sensor contamination.Does not measure melting directly; infers it.[3]

Recommended Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Objective: To determine the thermodynamic melting point (


) independent of mass loss artifacts.
  • Sample Prep: Weigh 1.5–2.5 mg of dry 2-amino-2-cyanoindane HCl into a Tzero aluminum pan .

  • Sealing: Use a hermetic lid with a pinhole (to allow pressure release without pan deformation) or a high-pressure capsule if HCN evolution is significant.

  • Equilibration: Equilibrate at 40°C for 5 minutes.

  • Ramp: Heat from 40°C to 250°C at 10°C/min .

    • Note: A faster rate (e.g., 20°C/min) can sometimes outrun the decomposition kinetics, allowing the observation of the melt before degradation.

  • Analysis: Integrate the endothermic peak.

    • Success Criteria: A sharp endotherm (

      
      ) followed immediately by a broad exotherm (decomposition).
      
Protocol B: Automated Capillary Method (Routine QC)

Objective: To establish a "decomposition range" for quick purity checks.

  • Packing: Grind the sample to a fine powder. Fill a capillary tube to a height of 3 mm. Compact by tapping (do not force).

  • Instrument Setup: Set start temperature to 150°C.

  • Ramp Rate: Set to 2°C/min .

    • Critical: Slower rates (0.5°C/min) are not recommended for this compound as they allow more time for thermal degradation before the melt is reached.

  • Observation: Record two temperatures:

    • 
      : First sign of liquid meniscus or wetting.
      
    • 
      : First sign of discoloration (yellow/brown) or gas bubbles.
      

Logical Workflow & Decision Tree

The following diagram illustrates the decision process for characterizing thermally unstable amino-nitrile salts.

G Start Start: 2-Amino-2-Cyanoindane HCl Characterization TGA_Step Step 1: Run TGA (10°C/min, N2 purge) Start->TGA_Step MassLoss Is Mass Loss > 2% before 150°C? TGA_Step->MassLoss Solvate Result: Solvate/Hydrate (Dry sample & re-test) MassLoss->Solvate Yes Stable Result: Anhydrous Material MassLoss->Stable No Solvate->TGA_Step Re-dry DSC_Step Step 2: Run DSC (Pinhole Hermetic Pan) Stable->DSC_Step PeakType Analyze Endotherm Shape DSC_Step->PeakType Sharp Sharp Endotherm (True Melting Point) PeakType->Sharp Distinct Melt Broad Broad/Complex Peak (Simultaneous Decomp) PeakType->Broad Melt w/ Decomp Capillary Step 3: Correlate with Visual Capillary Method Sharp->Capillary Broad->Capillary Final Final Specification: Report T_onset (DSC) & T_decomp (Cap) Capillary->Final

Figure 1: Integrated Thermal Analysis Workflow for Unstable Hydrochloride Salts.

Data Interpretation & Troubleshooting

Distinguishing Melting from Decomposition

For 2-amino-2-cyanoindane HCl, the DSC thermogram typically shows:

  • Event A (100–120°C): Minor endotherm (Loss of surface moisture/residual solvent).

  • Event B (~180–210°C): Sharp endotherm (Melting). Note: This value is lower than the non-cyano analog.

  • Event C (Immediately following B): Exothermic baseline shift (Decomposition/Polymerization).

Common Pitfall: If the capillary method shows "melting" at 200°C but the sample turns black, you are measuring the decomposition point , not the thermodynamic melting point.

Correct Reporting Format:

"Melting Point: 198–202°C (dec.) [Method: DSC, 10°C/min]" Note: The "(dec.)" suffix is mandatory for this compound.

References

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-amino-2,3-dihydro-1H-indene-2-carbonitrile.[4][5][6][7] Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols for handling 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile. As a compound with a complex structure incorporating a nitrile group, an aromatic amine, and an indene core, it must be handled with the utmost care. The following procedures are based on a synthesis of best practices for handling potent research chemicals, particularly those with latent hazards.[1][2] This document is designed to empower you, the researcher, to operate safely and effectively, transforming procedural steps into a self-validating system of laboratory safety.

Hazard Analysis: Understanding the "Why" Behind the Precautions

A definitive Safety Data Sheet (SDS) for 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is not consistently available. Therefore, our safety protocol is derived from a functional group analysis, treating the substance as one of unknown but potentially high toxicity.

  • Nitrile (-CN) Group: The primary concern with nitrile compounds is their potential to release highly toxic cyanide gas. This can occur through hydrolysis under strong acidic or basic conditions, or upon combustion. Exposure to cyanide is an acute, life-threatening hazard, whether through inhalation, ingestion, or skin absorption.[3][4]

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds known for a range of potential health effects, including skin irritation, sensitization, and, in some cases, carcinogenicity.[5] They can be readily absorbed through the skin.

  • Indene Core: The indene structure itself is flammable and can act as a skin and respiratory irritant.[6]

Foundational Safety: Engineering Controls

Before any PPE is worn, your first and most critical line of defense is a properly functioning laboratory environment.

  • Certified Chemical Fume Hood: All manipulations involving this compound, from weighing the solid to preparing solutions and conducting reactions, must be performed within a certified chemical fume hood.[1][7] This is non-negotiable and serves to protect you from inhaling potentially harmful dust or vapors.

  • Designated Work Area: To prevent cross-contamination, designate a specific area within the fume hood for handling this compound.[2] Cover the work surface with a disposable, absorbent bench liner to contain any spills.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation, in addition to the local exhaust provided by the fume hood.[9][10]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory for all procedures involving 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile. The rationale behind each selection is provided to reinforce the importance of correct usage.

Task CategoryHand ProtectionEye/Face ProtectionBody & Foot ProtectionRespiratory Protection
Weighing Solid (<1g) Double Nitrile GlovesChemical Splash GogglesLab Coat, Closed-toe ShoesNot required if in fume hood
Solution Preparation Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat, Closed-toe ShoesNot required if in fume hood
Transfer/Reaction Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat, Closed-toe ShoesNot required if in fume hood
Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldDisposable Coveralls (e.g., Tyvek), Closed-toe ShoesRequired (see below)
Detailed PPE Specifications:
  • Hand Protection:

    • Why Nitrile? Nitrile gloves offer superior resistance to a wide range of chemicals, solvents, and punctures compared to latex or vinyl gloves.[11][12][13][14][15]

    • Why Double-Glove? Double-gloving provides a critical safety buffer. If the outer glove becomes contaminated or is torn, you can remove it without exposing your skin. Always inspect gloves for any signs of degradation or damage before use.

  • Eye and Face Protection:

    • Why Goggles? Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes. Chemical splash goggles are essential.[8][9]

    • Why a Face Shield? A full-face shield, worn over your goggles, is required when there is an elevated risk of splashing, such as when transferring solutions or working with larger volumes.[7][8]

  • Body and Foot Protection:

    • A clean, long-sleeved lab coat, kept fully buttoned, is the minimum requirement.[1][8] For procedures with a higher risk of spillage, disposable coveralls offer more comprehensive protection.

    • Closed-toe shoes constructed from a non-porous material are mandatory to protect from spills.[1]

  • Respiratory Protection:

    • Under normal operating conditions within a functioning fume hood, respiratory protection is not necessary.[9]

    • However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used. All personnel requiring a respirator must be part of a formal respiratory protection program that includes medical clearance and fit-testing.

Procedural Workflow: A Step-by-Step Guide

This protocol integrates the use of engineering controls and PPE into a seamless, safe operational workflow.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment Select_PPE 2. Select & Don All PPE Risk_Assessment->Select_PPE Prepare_Workspace 3. Prepare Fume Hood Select_PPE->Prepare_Workspace Weigh_Compound 4. Weigh Compound Prepare_Workspace->Weigh_Compound Prepare_Solution 5. Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment 6. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate 7. Decontaminate Surfaces Conduct_Experiment->Decontaminate Dispose_Waste 8. Segregate & Dispose Waste Decontaminate->Dispose_Waste Remove_PPE 9. Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands 10. Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Safe Handling Workflow for Potent Compounds.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Place a disposable absorbent liner on the floor of the chemical fume hood.[8]

    • Assemble all necessary glassware, reagents, and equipment within the hood.

  • Weighing and Solution Preparation:

    • Perform all weighing operations inside the fume hood to contain any dust.[8][9]

    • Carefully transfer the weighed solid into the solvent vessel. To ensure quantitative transfer, rinse the weigh boat or paper with a small amount of solvent, adding the rinse to the main vessel.

    • Cap the vessel and mix gently to dissolve.

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to deactivate and remove any residual compound.

    • Carefully remove the disposable bench liner and place it in the solid hazardous waste container.

Spill and Disposal Management

  • Spill Response:

    • Small Spills (inside fume hood): Absorb the spill with a chemical spill absorbent (e.g., vermiculite or spill pads).[8] Collect the contaminated absorbent in a sealed bag and place it in the solid hazardous waste container.

    • Large Spills or Spills Outside a Hood: Alert all personnel and evacuate the immediate area. Do not attempt to clean the spill without appropriate respiratory protection. Follow your institution's emergency response protocol.

  • Waste Disposal:

    • Solid Waste: All contaminated disposable items (gloves, liners, weigh paper, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.[8][16]

    • Liquid Waste: All solutions containing the compound must be collected in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Disposal must always comply with federal, state, and local environmental regulations.[9][17]

By adhering to these protocols, you build a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.

References

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  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. Medtecs
  • Are Nitrile Gloves Considered PPE? - Armbrust American. Armbrust American
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